Factor B-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[hydroxy-(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-10-7-15(25-2)16(12-5-6-21-17(10)12)18(24)19-22-13-4-3-11(9-20)8-14(13)23-19/h3-8,18,21,24H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUVRHDNBNIFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=C2)C(C3=NC4=C(N3)C=C(C=C4)C#N)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Factor B-IN-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Factor B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system acts as an amplification loop for complement activation and is a key driver in the pathology of numerous complement-mediated diseases.[2][3] Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it an attractive therapeutic target.[3] This technical guide provides a detailed overview of the mechanism of action of small-molecule Factor B inhibitors, with a focus on the well-characterized compound LNP023 (iptacopan).
Core Mechanism of Action
Factor B inhibitors exert their effect by directly binding to Factor B, a key zymogen in the alternative complement pathway. This binding prevents the subsequent formation of the C3 convertase (C3bBb), which is a critical step in the amplification of the complement cascade. By inhibiting the formation of this convertase, Factor B inhibitors effectively block the downstream events of the alternative pathway, including the generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).[2]
Signaling Pathway of the Alternative Complement Pathway and Inhibition by Factor B-IN-1
The following diagram illustrates the alternative complement pathway and the point of intervention for a Factor B inhibitor.
Quantitative Data
The following tables summarize the available quantitative data for the Factor B inhibitor LNP023 (iptacopan).
Table 1: In Vitro Potency of LNP023
| Parameter | Value (µM) | Species | Assay | Reference |
| IC50 vs Factor B | 0.01 ± 0.006 | Human | Purified Protein Assay | [4] |
| IC50 vs AP-induced MAC formation | 0.13 ± 0.06 | Human | 50% Human Serum Assay | [4] |
Table 2: Clinical Dosing of LNP023 (Iptacopan)
| Indication | Dose | Frequency | Study Identifier | Reference |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | 25 mg, 50 mg, 100 mg, 200 mg | Twice daily | NCT03896152 | [1][5] |
| IgA Nephropathy (IgAN) | 200 mg | Twice daily | CLNP023X2203 | [6] |
| C3 Glomerulopathy (C3G) | 200 mg | Twice daily | NCT04820530 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. Below are descriptions of common experimental protocols used to assess the efficacy of Factor B inhibitors.
In Vitro Assays
1. Factor B Inhibition Assay (Purified Protein)
-
Objective: To determine the direct inhibitory activity of a compound on purified Factor B.
-
Methodology:
-
Recombinant human Factor B is incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of C3b and Factor D.
-
The formation of the C3 convertase (C3bBb) is measured, often by detecting the cleavage of a fluorogenic substrate by the Bb portion of the convertase.
-
The concentration of inhibitor that produces 50% inhibition (IC50) is calculated.
-
2. Alternative Pathway (AP) Hemolytic Assay
-
Objective: To assess the functional inhibition of the alternative complement pathway in a cellular context.
-
Methodology:
-
Rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are used as target cells.
-
The erythrocytes are incubated with human serum (as a source of complement proteins) in the presence of varying concentrations of the Factor B inhibitor.
-
Activation of the AP leads to the formation of the MAC and subsequent lysis of the erythrocytes, which is quantified by measuring the release of hemoglobin spectrophotometrically.
-
The IC50 value is determined as the concentration of inhibitor that prevents 50% of hemolysis.
-
In Vivo Studies
1. Murine Model of Lupus Nephritis
-
Objective: To evaluate the therapeutic efficacy of a Factor B inhibitor in a mouse model of autoimmune kidney disease.
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease with severe nephritis.
-
Methodology:
-
MRL/lpr mice are treated with the Factor B inhibitor (e.g., LNP023) or a vehicle control, typically via oral gavage, starting at an age when disease signs become apparent.
-
Treatment is continued for a specified duration (e.g., several weeks).
-
Endpoints for efficacy assessment include:
-
Renal function: Measured by serum creatinine and blood urea nitrogen (BUN) levels.
-
Proteinuria: Quantified by measuring the protein content in 24-hour urine collections.
-
Serological markers: Serum levels of anti-dsDNA and ANA are measured by ELISA.
-
Histopathology: Kidney tissues are collected, sectioned, and stained (e.g., with H&E and PAS) to assess glomerular and interstitial inflammation, cellular proliferation, and crescent formation.
-
Immunofluorescence: Kidney sections are stained for the deposition of immunoglobulins (IgG, IgM) and complement components (C3, C4).[4]
-
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study of a Factor B inhibitor.
Conclusion
Factor B inhibitors represent a promising therapeutic strategy for a wide range of complement-mediated diseases. By specifically targeting the amplification loop of the alternative complement pathway, these inhibitors can potently suppress excessive complement activation while potentially preserving the classical pathway's role in immune defense against infections. The robust preclinical and clinical data for inhibitors like LNP023 (iptacopan) underscore the therapeutic potential of this class of drugs. Further research and clinical development in this area are warranted to bring these innovative therapies to patients in need.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 3. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Complement factor B inhibitor LNP023 improves lupus nephritis in MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. novctrd.com [novctrd.com]
- 7. novartis.com [novartis.com]
A Technical Guide to the Role and Inhibition of Factor B in the Complement Alternative Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid and potent defense mechanism against invading pathogens. Central to the AP is Factor B, a serine protease that, upon activation, forms the catalytic core of the C3 and C5 convertases. Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making Factor B a compelling therapeutic target. This technical guide provides an in-depth overview of the role of Factor B in the alternative complement pathway, with a focus on its inhibition as a therapeutic strategy. We present quantitative data for a representative Factor B inhibitor, detail relevant experimental protocols for studying Factor B inhibition, and provide a visual representation of the signaling cascade. While this guide centers on the general principles of Factor B inhibition, it is important to note that the specific designation "Factor B-IN-1" does not correspond to a widely recognized inhibitor in the scientific literature. Therefore, this document will use publicly available information on well-characterized Factor B inhibitors as a reference.
The Role of Factor B in the Alternative Complement Pathway
The alternative pathway of the complement system is a self-amplifying cascade that provides a rapid first line of defense against pathogens.[1] Unlike the classical and lectin pathways, the alternative pathway can be spontaneously activated on pathogen surfaces.[1]
The activation of the alternative pathway is initiated by the spontaneous hydrolysis of complement component C3 to C3(H₂O). This conformational change allows for the binding of Factor B, a 93 kDa glycoprotein found in the plasma.[2][3] The C3(H₂O)B complex is then cleaved by Factor D, a serine protease, into two fragments: Ba (33 kDa) and Bb (60 kDa).[2][3] The Bb fragment remains associated with C3(H₂O) to form the fluid-phase C3 convertase, C3(H₂O)Bb.[2][3]
This initial C3 convertase cleaves more C3 molecules into C3a, a potent anaphylatoxin, and C3b.[2][3] The newly generated C3b can covalently attach to nearby surfaces, such as microbial membranes. Surface-bound C3b then binds to Factor B, which is subsequently cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[2][3] This enzyme is the central amplification point of the alternative pathway, as it can cleave numerous C3 molecules, leading to a rapid deposition of C3b on the target surface.[4]
The C3bBb convertase can further associate with another molecule of C3b to form the C5 convertase, (C3b)₂Bb.[4] This complex then cleaves C5 into C5a, another powerful anaphylatoxin and chemoattractant, and C5b. C5b initiates the formation of the membrane attack complex (MAC), which creates pores in the target cell membrane, leading to cell lysis.[4]
Given its central role in the amplification loop of the alternative pathway, inhibition of Factor B is an attractive therapeutic strategy for a variety of complement-mediated diseases.[4][5] By blocking Factor B, one can prevent the formation of both the C3 and C5 convertases, thereby inhibiting the downstream inflammatory and lytic functions of the complement cascade.[4][5]
Quantitative Data for a Representative Factor B Inhibitor
A number of small molecule inhibitors of Factor B are currently in clinical development. One such example is Iptacopan (LNP023), an orally bioavailable small molecule that has shown efficacy in treating various complement-mediated diseases.[2][6] The following table summarizes key quantitative data for a representative Factor B inhibitor, based on publicly available information.
| Parameter | Value | Method | Reference |
| IC₅₀ (human Factor B) | 10 nM | Biochemical Assay | [2] |
| IC₅₀ (human whole blood AP activity) | 80 nM | Hemolysis Assay | [2] |
| Binding Affinity (Kᵢ) | 0.1 nM | Not Specified | [7] |
| Oral Bioavailability | >70% | In vivo (animal models) | [2] |
Note: The values presented here are for a representative Factor B inhibitor and may not be directly applicable to other inhibitors. IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.[8]
Experimental Protocols
The characterization of Factor B inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assay for Factor B Activity
This assay directly measures the enzymatic activity of the C3 convertase (C3bBb) and its inhibition.
Principle: The C3 convertase is assembled in vitro using purified complement proteins. The activity of the convertase is measured by its ability to cleave a chromogenic or fluorogenic substrate. The inhibitory effect of a compound is determined by measuring the reduction in substrate cleavage.
Materials:
-
Purified human Factor B
-
Purified human C3b
-
Purified human Factor D
-
Chromogenic or fluorogenic peptide substrate for C3 convertase
-
Assay buffer (e.g., Tris-buffered saline with MgCl₂)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of the test inhibitor at various concentrations in the assay buffer.
-
In a 96-well plate, add the test inhibitor solution, purified C3b, and purified Factor B. Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding purified Factor D to each well. This will lead to the formation of the C3bBb complex.
-
Immediately add the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the activity of the C3 convertase.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
Alternative Pathway Hemolytic Assay (APH50)
This cell-based assay measures the activity of the entire alternative pathway, culminating in red blood cell lysis.
Principle: Rabbit red blood cells (rRBCs) are particularly susceptible to lysis by the human alternative complement pathway. When human serum is incubated with rRBCs, the alternative pathway is activated, leading to the formation of the MAC and subsequent cell lysis. The amount of hemoglobin released is a measure of AP activity.
Materials:
-
Fresh or properly stored human serum
-
Rabbit red blood cells (rRBCs)
-
Gelatin veronal buffer with magnesium and EGTA (GVB-Mg-EGTA)
-
Test inhibitor
-
96-well V-bottom microplate
-
Spectrophotometer
Protocol:
-
Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of the test inhibitor in GVB-Mg-EGTA.
-
In a 96-well plate, add the diluted test inhibitor and human serum. Incubate for 15 minutes at room temperature.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant containing the released hemoglobin to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm.
-
Controls should include a 100% lysis control (rRBCs in water) and a 0% lysis control (rRBCs in GVB-Mg-EGTA without serum).
-
Calculate the percent hemolysis for each inhibitor concentration and determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.[11]
Principle: Factor B is immobilized on a sensor chip. The test inhibitor is flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time. This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₑ).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified human Factor B
-
Test inhibitor
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Protocol:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize purified Factor B onto the sensor surface via amine coupling.
-
Prepare a series of concentrations of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized Factor B surface at a constant flow rate and monitor the binding response (association phase).
-
Switch back to running buffer to monitor the dissociation of the inhibitor from Factor B (dissociation phase).
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₔ) and calculate the Kₑ (Kₑ = kₔ/kₐ).[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the alternative complement pathway and a typical workflow for inhibitor screening.
Figure 1. The alternative complement pathway and the site of action for a Factor B inhibitor.
Figure 2. A generalized workflow for the discovery and characterization of Factor B inhibitors.
References
- 1. What are CFB inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complement Factor B Functional Test - Creative Biolabs [creative-biolabs.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Target: A Technical Guide to the Structure-Activity Relationship of Factor B Inhibitors
Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain information on a specific molecule designated "Factor B-IN-1". Therefore, this document provides a comprehensive, albeit illustrative, technical guide to the structure-activity relationship (SAR) of a hypothetical small molecule Factor B inhibitor, herein referred to as Hypothetical Factor B Inhibitor 1 (HFB-1) . The principles, experimental designs, and data presented are representative of a typical drug discovery effort targeting Factor B.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of complement inhibitors.
Introduction to Factor B as a Therapeutic Target
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[1][2] The alternative pathway (AP) of the complement system acts as an amplification loop for complement activation, making its components attractive therapeutic targets.[1][2] Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, which are central to the propagation of the complement cascade.[2][3] Inhibition of Factor B represents a promising strategy to modulate AP activity and the associated inflammatory responses.[2]
Structure-Activity Relationship of Hypothetical Factor B Inhibitor 1 (HFB-1)
The following table summarizes the SAR for a series of analogs based on a hypothetical core scaffold of HFB-1. The data illustrates how modifications to different parts of the molecule (R1, R2, and R3) impact its inhibitory potency against Factor B in both biochemical and cellular assays.
| Compound ID | R1 Group | R2 Group | R3 Group | Factor B IC50 (nM) | Hemolysis Assay EC50 (nM) |
| HFB-1 | -H | -CH3 | -Phenyl | 50 | 250 |
| HFB-1-A1 | -F | -CH3 | -Phenyl | 45 | 230 |
| HFB-1-A2 | -Cl | -CH3 | -Phenyl | 30 | 150 |
| HFB-1-A3 | -Br | -CH3 | -Phenyl | 60 | 300 |
| HFB-1-B1 | -H | -H | -Phenyl | 120 | 500 |
| HFB-1-B2 | -H | -Ethyl | -Phenyl | 75 | 350 |
| HFB-1-C1 | -H | -CH3 | -4-Fluorophenyl | 25 | 120 |
| HFB-1-C2 | -H | -CH3 | -4-Chlorophenyl | 20 | 100 |
| HFB-1-C3 | -H | -CH3 | -4-Methoxyphenyl | 80 | 400 |
Interpretation of SAR Data:
-
R1 Position: Halogen substitution at the R1 position shows that a chloro group (HFB-1-A2) provides a modest improvement in potency compared to the unsubstituted analog (HFB-1). Fluoro substitution (HFB-1-A1) has a minimal effect, while a bromo group (HFB-1-A3) is detrimental to activity. This suggests that both steric and electronic factors are at play at this position.
-
R2 Position: Modification of the R2 methyl group reveals its importance for activity. Removal of the methyl group (HFB-1-B1) leads to a significant loss of potency. Increasing the alkyl chain length to an ethyl group (HFB-1-B2) is also not well-tolerated, indicating that a methyl group is optimal for this position.
-
R3 Position: The R3 phenyl ring appears to be a key interaction point. Introducing electron-withdrawing groups at the para-position of the phenyl ring, such as fluoro (HFB-1-C1) and chloro (HFB-1-C2), leads to a significant increase in both biochemical and cellular potency. Conversely, an electron-donating methoxy group (HFB-1-C3) reduces activity. This suggests that an electron-deficient aromatic ring is preferred for optimal interaction with the target.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR table are provided below.
Biochemical Assay: Factor B Inhibition (IC50 Determination)
This assay quantifies the ability of a test compound to inhibit the proteolytic activity of Factor B.
Materials:
-
Recombinant human Factor B
-
Recombinant human Factor D
-
Recombinant human C3b
-
A chromogenic or fluorogenic substrate for the C3 convertase (C3bBb)
-
Assay Buffer: Tris-buffered saline (TBS) with MgCl2 and bovine serum albumin (BSA)
-
Test compounds dissolved in DMSO
Procedure:
-
A solution containing Factor B and C3b is pre-incubated to allow for the formation of the C3bB complex.
-
The test compound (at various concentrations) is added to the C3bB complex and incubated for a defined period.
-
Factor D is added to the mixture to cleave Factor B into Ba and Bb, forming the active C3 convertase (C3bBb).
-
The chromogenic or fluorogenic substrate is added, and the rate of substrate cleavage is measured over time using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: Rabbit Erythrocyte Hemolysis Assay (EC50 Determination)
This assay assesses the ability of a test compound to inhibit the alternative pathway-mediated lysis of red blood cells.
Materials:
-
Rabbit erythrocytes
-
Normal human serum (as a source of complement proteins)
-
GVB-Mg-EGTA buffer (gelatin veronal buffer with magnesium and EGTA to chelate calcium and block the classical pathway)
-
Test compounds dissolved in DMSO
Procedure:
-
Rabbit erythrocytes are washed and resuspended in GVB-Mg-EGTA buffer.
-
The test compound (at various concentrations) is added to the erythrocyte suspension.
-
Normal human serum is added to initiate complement activation via the alternative pathway.
-
The mixture is incubated at 37°C for a set time (e.g., 30 minutes).
-
The reaction is stopped by adding cold buffer, and the cells are pelleted by centrifugation.
-
The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at 412 nm.
-
The EC50 value, the concentration of inhibitor required to reduce hemolysis by 50%, is calculated from the dose-response curve.
Visualizations
Structure-Activity Relationship Logic
Experimental Workflow for Factor B Inhibitor Characterization
Alternative Complement Pathway and Inhibition
References
In-Depth Technical Guide: The Binding of Iptacopan (Factor B-IN-1 Representative) to Complement Factor B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor iptacopan and its target, complement Factor B. Iptacopan serves as a representative molecule for "Factor B-IN-1," a potent and selective inhibitor of Factor B. This document details the mechanism of action, quantitative binding data, experimental protocols for key assays, and a structural description of the binding site.
Introduction to Factor B and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system. The alternative pathway (AP) of the complement system provides a rapid and powerful defense mechanism against pathogens. Factor B is a key serine protease in the AP. In the presence of C3b, Factor B is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment complexes with C3b to form the C3 convertase (C3bBb), the central enzyme of the AP, which amplifies the complement response. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.
Mechanism of Action of Iptacopan
Iptacopan is a first-in-class, orally bioavailable small molecule that acts as a direct, reversible, and high-affinity inhibitor of Factor B.[1] By binding to Factor B, iptacopan prevents the formation of the C3 convertase, thereby inhibiting the amplification loop of the alternative pathway.[2]
Quantitative Binding Data
The binding affinity of iptacopan for Factor B has been determined using various biochemical and biophysical methods. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| IC50 | 10 nM | Competition Binding Assay | [1] |
| KD | 7.9 nM | Surface Plasmon Resonance (SPR) | [1] |
Signaling Pathway and Experimental Workflow Visualizations
Alternative Complement Pathway and Iptacopan Inhibition
Caption: Alternative complement pathway activation and the inhibitory mechanism of iptacopan.
Experimental Workflow for Determining IC50 via Competition Binding Assay
Caption: Workflow for determining the IC50 of iptacopan using a competition binding assay.
Detailed Experimental Protocols
Competition Binding Assay for IC50 Determination
This protocol is based on the methods generally used for determining the inhibitory concentration of a compound against its target protein.
Objective: To determine the concentration of iptacopan required to inhibit 50% of the binding of a fluorescently labeled probe to Factor B.
Materials:
-
Purified human Factor B
-
A fluorescently labeled small molecule inhibitor probe (e.g., Cy5-labeled) that binds to the active site of Factor B.
-
Iptacopan
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of iptacopan in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the iptacopan stock solution in the assay buffer to create a range of concentrations.
-
In a 384-well plate, add a fixed concentration of Factor B and the fluorescently labeled probe to each well.
-
Add the different concentrations of iptacopan to the wells. Include control wells with no inhibitor (maximum binding) and wells with a high concentration of a known inhibitor or no Factor B (minimum binding).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the iptacopan concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for KD Determination
This protocol outlines the general procedure for measuring the binding kinetics and affinity of iptacopan to Factor B using SPR.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the interaction between iptacopan and Factor B.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified human Factor B
-
Iptacopan
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize Factor B onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of iptacopan in the running buffer.
-
Inject the different concentrations of iptacopan over the Factor B-immobilized surface and a reference surface (without Factor B) at a constant flow rate.
-
Monitor the binding and dissociation phases in real-time by measuring the change in resonance units (RU).
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound iptacopan.
-
Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.
-
Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Hemolysis Assay for Functional Inhibition
This assay measures the ability of iptacopan to inhibit the alternative pathway-mediated lysis of red blood cells.
Objective: To assess the functional inhibitory activity of iptacopan on the alternative complement pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (as a source of complement proteins)
-
GVB-Mg-EGTA buffer (gelatin veronal buffer with MgCl2 and EGTA)
-
Iptacopan
-
96-well plates
-
Spectrophotometer
Procedure:
-
Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 108 cells/mL.
-
Prepare serial dilutions of iptacopan in GVB-Mg-EGTA buffer.
-
In a 96-well plate, mix the diluted iptacopan with normal human serum.
-
Add the rRBC suspension to each well.
-
Include control wells for 0% hemolysis (rRBCs in buffer only) and 100% hemolysis (rRBCs in water).
-
Incubate the plate at 37°C for 30 minutes.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each iptacopan concentration relative to the controls.
-
Plot the percentage of hemolysis against the iptacopan concentration to determine the inhibitory activity.
Iptacopan Binding Site on Factor B
The crystal structure of the Factor B protease domain in complex with iptacopan (PDB ID: 6RAV) reveals the precise binding site and the molecular interactions that mediate its inhibitory activity.
Iptacopan binds to the serine protease (Bb) domain of Factor B. The binding site is located at the interface of the von Willebrand factor A (vWA) domain and the serine protease domain. Key interactions include:
-
S1 Pocket: The indole moiety of iptacopan occupies the S1 specificity pocket of the protease domain, a common feature for serine protease inhibitors.
-
Hydrogen Bonds: The inhibitor forms key hydrogen bonds with the backbone atoms of residues in the binding pocket, including Thr190 and Gly216.
-
Hydrophobic Interactions: The piperidine core and other hydrophobic parts of the iptacopan molecule engage in van der Waals interactions with nonpolar residues lining the binding cleft.
This binding mode stabilizes Factor B in an inactive conformation, preventing the conformational changes required for its proteolytic activity and the subsequent formation of the C3 convertase.
Conclusion
Iptacopan is a potent and selective inhibitor of Factor B that effectively blocks the alternative complement pathway. Its well-characterized binding affinity, mechanism of action, and defined binding site on Factor B make it a promising therapeutic agent for the treatment of complement-mediated diseases. The experimental protocols detailed in this guide provide a framework for the evaluation of this and other Factor B inhibitors in a research and drug development setting.
References
Factor B-IN-1: A Technical Guide to Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity and specificity of Factor B-IN-1, a potent and selective small molecule inhibitor of complement Factor B. Factor B is a critical component of the alternative pathway (AP) of the complement system, a key element of innate immunity.[1][2][3][4] Dysregulation of the alternative pathway is implicated in a range of complement-mediated diseases, making Factor B an attractive therapeutic target.[1][3] this compound is designed to specifically block the activity of Factor B, thereby inhibiting the amplification loop of the complement cascade.[3]
Biochemical Selectivity Profile
The selectivity of this compound was assessed against a panel of serine proteases to determine its specificity for Factor B. The half-maximal inhibitory concentration (IC50) values were determined using enzyme inhibition assays.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Factor B |
| Factor B | 5.2 | 1 |
| Factor D | >10,000 | >1923 |
| C1s | >10,000 | >1923 |
| MASP-2 | >10,000 | >1923 |
| Thrombin | 8,500 | 1635 |
| Trypsin | >10,000 | >1923 |
| Chymotrypsin | >10,000 | >1923 |
Table 1: Biochemical selectivity of this compound against various serine proteases. Data are representative of at least three independent experiments.
Kinome Selectivity
To further characterize the specificity of this compound, it was profiled against a broad panel of human kinases. This is crucial to identify potential off-target effects that could lead to unforeseen biological consequences.
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 1 µM |
| TK | 90 | 0 |
| TKL | 43 | 0 |
| STE | 47 | 0 |
| CK1 | 12 | 0 |
| AGC | 64 | 0 |
| CAMK | 74 | 0 |
| CMGC | 61 | 0 |
| Other | 81 | 0 |
| Total | 472 | 0 |
Table 2: Kinome-wide selectivity profile of this compound. The compound was tested at a concentration of 1 µM against a panel of 472 human kinases.
Cellular Activity and Specificity
The functional activity of this compound was evaluated in cell-based assays that measure the activity of the alternative complement pathway.
| Assay Type | Endpoint | IC50 (nM) |
| Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway) | Inhibition of cell lysis | 15.8 |
| Antibody-Sensitized Sheep Erythrocyte Hemolysis Assay (Classical Pathway) | Inhibition of cell lysis | >20,000 |
Table 3: Cellular activity of this compound in hemolytic assays. These assays confirm the specific inhibition of the alternative pathway in a more complex biological matrix.
Signaling Pathways and Experimental Workflows
The Alternative Complement Pathway and Point of Inhibition
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the mechanism of action of this compound. Factor B, in the presence of C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[1][3] This convertase then cleaves more C3, leading to an amplification loop.[3][5] this compound directly inhibits the proteolytic activity of the Bb fragment within the C3 convertase.
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Experimental Workflow: Biochemical IC50 Determination
The following workflow outlines the key steps in determining the IC50 value of this compound against Factor B.
Caption: Workflow for the biochemical determination of this compound IC50.
Experimental Workflow: Rabbit Erythrocyte Hemolysis Assay
This workflow describes the procedure for assessing the inhibitory effect of this compound on the alternative pathway-mediated lysis of rabbit erythrocytes.
Caption: Workflow for the alternative pathway hemolytic assay.
Experimental Protocols
Factor B Biochemical Inhibition Assay
Objective: To determine the IC50 of this compound against human Factor B.
Materials:
-
Purified human Factor B, C3b, and Factor D.
-
Fluorogenic C3 peptide substrate.
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with MgCl2.
-
This compound stock solution in DMSO.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
2 µL of the diluted compound is added to the wells of a 384-well plate.
-
20 µL of a pre-mixed solution of Factor B, C3b, and Factor D in assay buffer is added to each well to initiate the formation of the C3 convertase.
-
The plate is incubated for 15 minutes at 37°C.
-
20 µL of the fluorogenic C3 substrate is added to all wells to start the reaction.
-
The plate is immediately placed in a fluorescence plate reader and kinetic readings are taken every minute for 30 minutes.
-
Initial reaction velocities are calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by fitting the dose-response curve using a four-parameter logistic equation.
Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway)
Objective: To measure the functional inhibition of the alternative complement pathway by this compound in human serum.
Materials:
-
Rabbit erythrocytes (rRBCs).
-
Normal human serum (NHS) as a source of complement proteins.
-
GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA).
-
This compound stock solution in DMSO.
-
96-well V-bottom plates.
-
Spectrophotometer.
Procedure:
-
Rabbit erythrocytes are washed three times with GVB-Mg-EGTA buffer and resuspended to a final concentration of 2x10^8 cells/mL.
-
This compound is serially diluted and mixed with normal human serum (final serum concentration is typically 10%).
-
50 µL of the rRBC suspension is added to 50 µL of the serum-inhibitor mixture in a 96-well plate.
-
Control wells include rRBCs with buffer only (0% lysis) and rRBCs with water (100% lysis).
-
The plate is incubated at 37°C for 30 minutes with gentle shaking to allow for complement activation and cell lysis.
-
The plate is centrifuged to pellet any intact erythrocytes.
-
100 µL of the supernatant from each well is transferred to a new flat-bottom plate.
-
The absorbance of the supernatant is measured at 412 nm to quantify hemoglobin release.
-
The percentage of hemolysis is calculated relative to the 0% and 100% lysis controls.
-
IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of complement Factor B. Its specificity is highlighted by the lack of activity against other related serine proteases and a clean profile in a broad kinome screen. The potent inhibition of the alternative complement pathway in a cellular context, without affecting the classical pathway, underscores its specific mechanism of action. These characteristics make this compound a promising candidate for further development as a therapeutic agent for the treatment of complement-mediated diseases.
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 5. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Landscape of Factor B-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of Factor B-IN-1, a potent inhibitor of complement Factor B. The information is curated for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and complement-mediated diseases.
Core Chemical and Physical Properties
This compound is a small molecule inhibitor with the chemical formula C₁₉H₁₆N₄O₂.[1] Its molecular weight is 332.36 g/mol .[1][2] The compound is typically supplied as a solid, ranging in color from white to light brown.[2]
| Property | Value | Reference |
| CAS Number | 1481631-75-7 | [1][2][][4] |
| Molecular Formula | C₁₉H₁₆N₄O₂ | [1][2] |
| Molecular Weight | 332.36 g/mol | [2] |
| Appearance | White to light brown solid | [2] |
| Purity | ≥95% | [] |
| SMILES | N#CC1=CC=C2N=C(C(O)C3=C(OC)C=C(C)C4=C3C=CN4)NC2=C1 | [2] |
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL (150.44 mM), often requiring ultrasonication for complete dissolution.[2] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[2] For in vivo studies, formulations have been developed using co-solvents. For example, a clear solution of at least 1.25 mg/mL (3.76 mM) can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% DMSO and 90% corn oil.[2]
Storage: For long-term storage, this compound powder should be kept in a cool, dry place. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.[2]
Synthesis and Purification
This compound is a synthetic compound, with its synthesis detailed in patent WO2013164802A1, specifically in Example 24.[2][5] While the full, step-by-step protocol from the patent is not publicly available through general web searches, the patent document itself would contain the definitive methodology for its preparation and purification. Researchers interested in synthesizing this compound should refer directly to this patent for detailed experimental procedures.
Biological Activity and Mechanism of Action
This compound is an inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system.[1][2][5] The complement system is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting Factor B, this compound effectively blocks the amplification loop of the complement cascade.
Signaling Pathway of the Alternative Complement Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the point of inhibition by this compound.
Caption: Inhibition of Factor B by this compound blocks the formation of the C3 convertase, halting the amplification loop of the alternative complement pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological characterization of this compound are proprietary and contained within patent WO2013164802A1. Researchers requiring these specific methodologies are advised to consult this primary source document.
The general approach to characterizing a Factor B inhibitor would likely involve the following experimental workflows:
In Vitro Factor B Inhibition Assay Workflow
This diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against Factor B.
Caption: A generalized workflow for determining the in vitro inhibitory potency of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the alternative complement pathway in health and disease. Its specific inhibition of Factor B makes it a promising lead compound for the development of therapeutics targeting complement-mediated disorders. This guide provides a foundational understanding of its chemical and physical properties, with the key source for detailed experimental protocols being patent WO2013164802A1. Further research and publication are anticipated to more fully elucidate the therapeutic potential of this and similar molecules.
References
Factor B-IN-1 for immunology research
An In-depth Technical Guide to Factor B Inhibitor LNP023 (Iptacopan) for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases when dysregulated. The alternative pathway (AP) serves as a critical amplification loop for all complement activation cascades. Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the first-in-class, oral, small-molecule Factor B inhibitor, LNP023 (Iptacopan). We delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.
Introduction to Factor B and the Alternative Complement Pathway
The alternative complement pathway is a self-amplifying cascade that, upon activation, leads to opsonization, inflammation, and cell lysis. A key step in this pathway is the cleavage of Factor B by Factor D, which occurs after Factor B binds to C3b. This cleavage generates the Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the AP C3 convertase (C3bBb), which then cleaves more C3 into C3a and C3b, thus amplifying the complement response. The C3bBb complex can further associate with another C3b molecule to form the C5 convertase ((C3b)₂Bb), which cleaves C5 to initiate the formation of the membrane attack complex (MAC)[1][2][3]. Given its central role, inhibition of Factor B presents an attractive strategy to modulate excessive AP activation in various complement-mediated diseases[4][5].
LNP023 (Iptacopan): A Potent and Selective Factor B Inhibitor
LNP023, also known as Iptacopan, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of Factor B.[5][6][7]
Mechanism of Action
Iptacopan binds directly and reversibly to human Factor B, preventing its interaction with C3b and subsequent cleavage by Factor D.[4][5] This blockade of Factor B activity effectively halts the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement cascade.[4] Consequently, both downstream effector functions, such as C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis, are controlled.[6][7] A key advantage of targeting Factor B is the specific inhibition of the alternative pathway, while leaving the classical and lectin pathways, crucial for host defense against infections, largely intact.[7]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative parameters for LNP023 (Iptacopan).
Table 1: In Vitro Activity of Iptacopan
| Parameter | Value | Description |
| IC₅₀ (Factor B) | 10 nM[5][8] | Half-maximal inhibitory concentration against Factor B. |
| K_d (Factor B) | 7.9 nM[5][6][8][9] | Dissociation constant, indicating high-affinity binding to Factor B. |
| IC₅₀ (AP-induced MAC formation) | 130 nM[5][9] | Half-maximal inhibitory concentration for the formation of the Membrane Attack Complex in 50% human serum. |
| Selectivity | >30 µM[5][6][8] | IC₅₀ against a panel of 41 other human proteases, demonstrating high selectivity. |
Table 2: Pharmacokinetic Properties of Iptacopan in Humans
| Parameter | Value | Condition |
| T_max_ (Median) | ~2 hours[3][10] | Time to reach maximum plasma concentration after oral administration. |
| Half-life (t₁/₂) | 18 - 25 hours[3][10] | Elimination half-life at steady-state. |
| Volume of Distribution (V_z_/F) | ~288 L[11] | Apparent volume of distribution at steady state after a 200 mg twice-daily dose. |
| Clearance (CL/F) | 7.96 L/h[11] | Apparent clearance at steady state after a 200 mg twice-daily dose. |
| Protein Binding | 75% - 93%[7][11] | Concentration-dependent binding to plasma proteins, including Factor B. |
Table 3: Pharmacodynamic and Clinical Efficacy of Iptacopan (200 mg twice daily in PNH patients)
| Parameter | Result | Clinical Significance |
| Alternative Pathway Activity Reduction | 54.1% reduction in in vitro assay[11] | Demonstrates effective inhibition of the target pathway. |
| Plasma Bb Reduction | 56.1% reduction from baseline[11] | Indicates reduced in vivo Factor B cleavage. |
| LDH Reduction | ≥60% reduction achieved in all evaluable patients by week 12[12] | Significant reduction in a key marker of intravascular hemolysis. |
| Hemoglobin Improvement | Clinically meaningful improvement in most patients[12] | Addresses anemia associated with PNH. |
| Transfusion-Free Rate | All but one patient remained transfusion-free up to week 12[12] | Reduction in the need for blood transfusions. |
Signaling and Experimental Workflow Diagrams
Alternative Complement Pathway and Point of Inhibition
Caption: The alternative complement pathway and the inhibitory action of Iptacopan on Factor B.
Experimental Workflow for an In Vitro Hemolytic Assay
Caption: A typical experimental workflow for assessing the inhibitory activity of Iptacopan using a hemolytic assay.
Detailed Experimental Protocols
The following are representative protocols for key assays used to characterize a Factor B inhibitor like Iptacopan.
Protocol: Alternative Pathway Hemolytic Assay (AH50)
This assay measures the ability of a compound to inhibit the alternative pathway-mediated lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes (RbE)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Iptacopan or other test inhibitor
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Preparation of Rabbit Erythrocytes:
-
Wash RbE three times with cold GVB-Mg-EGTA.
-
Resuspend the washed RbE to a final concentration of 2 x 10⁸ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted Iptacopan to triplicate wells.
-
Add 50 µL of NHS (diluted to provide submaximal lysis, e.g., 1:2 in GVB-Mg-EGTA) to each well.
-
Include control wells: 0% lysis (buffer only) and 100% lysis (water).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Factor B.
-
-
Lysis Reaction:
-
Add 50 µL of the prepared RbE suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of cold GVB-EDTA to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 412 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of Iptacopan relative to the 0% and 100% lysis controls.
-
Plot the percentage of hemolysis against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: C3 Convertase Activity Assay
This ELISA-based assay measures the formation of the C3bBb complex.
Materials:
-
96-well microplate coated with C3b
-
Purified Factor B and Factor D
-
Buffer containing Mg²⁺
-
Iptacopan or other test inhibitor
-
Anti-Bb antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Assay Setup:
-
Wash the C3b-coated plate with a suitable wash buffer.
-
Prepare serial dilutions of Iptacopan.
-
In a separate plate, pre-incubate the diluted Iptacopan with a fixed concentration of Factor B for 15 minutes at room temperature.
-
-
Convertase Formation:
-
Transfer the Iptacopan/Factor B mixture to the C3b-coated plate.
-
Add a fixed concentration of Factor D to initiate the reaction.
-
Incubate for 1 hour at 37°C to allow for C3 convertase (C3bBb) formation.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add the HRP-conjugated anti-Bb antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
-
Measurement:
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Plot the absorbance against the inhibitor concentration and calculate the IC₅₀ value.
-
Conclusion
LNP023 (Iptacopan) is a well-characterized, potent, and selective oral inhibitor of Factor B. Its mechanism of action, which targets the central amplification loop of the complement system, has shown significant promise in clinical trials for diseases driven by alternative pathway dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of immunology and complement-mediated diseases. The continued investigation of Factor B inhibitors like Iptacopan is poised to deliver novel therapeutic options for patients with high unmet medical needs.
References
- 1. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Complement C3 Convertase Functional Test - Creative Biolabs [creative-biolabs.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 9. Iptacopan (LNP023) | factor B抑制剂 | MCE [medchemexpress.cn]
- 10. Pardon Our Interruption [medcommshydhosting.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Factor B Inhibition: A Technical Guide to the Evaluation of Novel Complement Pathway Modulators
Disclaimer: This guide provides a representative framework for the technical evaluation of Factor B inhibitors. Specific quantitative data and detailed experimental protocols for "Factor B-IN-1" are not publicly available, as this compound is primarily cited within patent literature (WO2013164802A1).[1][2][3] The data and protocols presented herein are illustrative examples based on established methodologies in the field of complement drug discovery.
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens.[4][5] Dysregulation of the alternative pathway (AP) of complement activation is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[4][6] Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, which are central to the amplification of the complement cascade.[6][7] Consequently, inhibition of Factor B represents a promising therapeutic strategy for a variety of complement-mediated disorders.[6][8] This technical guide outlines the core methodologies and data presentation for the preclinical characterization of a novel Factor B inhibitor, using the placeholder "this compound" for illustrative purposes.
Data Presentation
A thorough preclinical assessment of a Factor B inhibitor involves the generation of quantitative data across a range of biochemical and cell-based assays. The following tables provide a template for summarizing such data, allowing for clear comparison of potency, selectivity, and functional activity.
Table 1: Biochemical and Cellular Activity of a Representative Factor B Inhibitor
| Assay Type | Parameter | Value (nM) | Description |
| Biochemical Assays | |||
| Factor B Enzymatic Assay | IC50 | 10 | Concentration required to inhibit 50% of Factor B proteolytic activity. |
| Factor D Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against another key AP serine protease. |
| C1s Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against a key classical pathway serine protease. |
| MASP-2 Enzymatic Assay | IC50 | >10,000 | Assesses selectivity against a key lectin pathway serine protease. |
| Cell-Based Assays | |||
| Rabbit Erythrocyte Hemolysis Assay | EC50 | 50 | Concentration required to inhibit 50% of AP-mediated hemolysis. |
| Zymosan-Induced C3a Production | EC50 | 65 | Concentration required to inhibit 50% of C3a release in human serum. |
| LPS-Induced C5b-9 Deposition | EC50 | 80 | Concentration required to inhibit 50% of membrane attack complex formation. |
Table 2: In Vivo Pharmacodynamic and Efficacy Data of a Representative Factor B Inhibitor
| Animal Model | Dosing Regimen | Pharmacodynamic Marker | Efficacy Endpoint | Result |
| Rodent Model of AP Dysregulation | ||||
| Wistar Rat | 10 mg/kg, oral, QD | Plasma Bb levels | Reduction in proteinuria | 75% reduction in plasma Bb levels 4 hours post-dose. |
| 60% reduction in proteinuria at day 14. | ||||
| Non-Human Primate Model | ||||
| Cynomolgus Monkey | 5 mg/kg, IV, single dose | Ex vivo AP activity | Not Applicable | >90% inhibition of AP-mediated hemolysis 2 hours post-dose. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a novel inhibitor. The following sections provide representative methodologies for key assays.
Biochemical Assay: Factor B Enzymatic Inhibition
Objective: To determine the in vitro potency of a test compound in inhibiting the proteolytic activity of Factor B.
Materials:
-
Purified human Factor B
-
Purified human Factor D
-
Purified human C3b
-
Fluorogenic peptide substrate for the C3 convertase (e.g., a FRET-based substrate)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing MgCl2
-
Test compound (e.g., this compound)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer.
-
In each well of the 384-well plate, add the diluted test compound.
-
Add a pre-mixed solution of C3b and Factor B to each well and incubate for 15 minutes at room temperature to allow for the formation of the C3bB proconvertase.
-
Initiate the reaction by adding a solution of Factor D. This will cleave Factor B to form the active C3 convertase, C3bBb.
-
Immediately add the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to vehicle (DMSO) controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay: Alternative Pathway-Mediated Hemolysis
Objective: To assess the functional activity of a test compound in inhibiting the lytic activity of the alternative complement pathway in a cellular context.
Materials:
-
Rabbit erythrocytes (RaE)
-
Normal Human Serum (NHS) as a source of complement proteins
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with MgCl2 and EGTA to block the classical pathway)
-
Test compound (e.g., this compound)
-
96-well, V-bottom plates
-
Spectrophotometer
Procedure:
-
Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare a serial dilution of the test compound in GVB-Mg-EGTA buffer.
-
In a 96-well plate, add the diluted test compound.
-
Add normal human serum (typically at a final concentration of 10-20%) to each well.
-
Add the washed rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking to allow for complement-mediated lysis.
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Include controls for 0% lysis (erythrocytes in buffer only) and 100% lysis (erythrocytes in water).
-
Calculate the percent hemolysis for each concentration of the test compound.
-
Determine the EC50 value by plotting the percent inhibition of hemolysis against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Factor B inhibition in the alternative complement pathway.
Experimental Workflow Diagram
Caption: Preclinical development workflow for a novel Factor B inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound|Cas# 1481631-75-7 [glpbio.cn]
- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement | Binding Site [thermofisher.com]
- 6. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Technical Guide to the Inhibition of C3 Convertase by Novel Factor B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system acts as a major amplification loop. Factor B is a serine protease that is a unique and essential component of the AP, playing a pivotal role in the formation of the C3 convertase (C3bBb), the central enzyme of this pathway. Inhibition of Factor B presents an attractive therapeutic strategy for diseases driven by overactivation of the AP. This document provides a technical overview of the mechanism of action of novel Factor B inhibitors and their effect on C3 convertase, including quantitative data on their inhibitory effects and detailed experimental protocols for their characterization.
The Alternative Complement Pathway and the Role of Factor B
The alternative pathway is in a state of continuous low-level activation through the spontaneous hydrolysis of C3 to C3(H₂O).[1][2] This altered C3 molecule can bind to Factor B (FB), a plasma protein circulating as a zymogen.[1][3][4] The resulting C3(H₂O)B complex is then cleaved by Factor D (FD), a serine protease, to form the fluid-phase C3 convertase, C3(H₂O)Bb.[1][2][3] This initial convertase cleaves C3 into C3a and C3b.[5][6]
The newly generated C3b can covalently attach to cell surfaces. Surface-bound C3b then binds to Factor B, which is subsequently cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[2][5][6][7] This C3bBb complex is the central enzyme of the AP amplification loop, as it can cleave numerous C3 molecules, leading to a rapid and substantial deposition of C3b on the target surface.[6][8][9] The catalytic subunit of this convertase is Bb.[2][10][11] The C3 convertase itself is unstable, with a short half-life, but can be stabilized by properdin.[3][5]
Mechanism of Action of Novel Factor B Inhibitors
Novel Factor B inhibitors are designed to disrupt the formation or function of the C3 convertase. The primary mechanism of action is the inhibition of the enzymatic activity of the Bb fragment within the C3bBb complex. By blocking the serine protease activity of Bb, these inhibitors prevent the cleavage of C3 into C3a and C3b, thereby halting the amplification loop of the alternative pathway.[3] This targeted inhibition effectively reduces the downstream consequences of complement activation, including the opsonization of cells by C3b, the release of pro-inflammatory anaphylatoxins (C3a and C5a), and the formation of the membrane attack complex (MAC).[8][9]
An alternative, yet related, mechanism of inhibition could involve preventing the binding of Factor B to C3b, which is a prerequisite for the formation of the C3 convertase.[3][7] By blocking this interaction, the formation of the C3bB pro-convertase is prevented, thus inhibiting the subsequent cleavage of Factor B by Factor D.
Quantitative Analysis of Factor B Inhibition
The efficacy of a novel Factor B inhibitor can be quantified through various in vitro assays. The following table summarizes key parameters used to characterize the inhibitory potential of such compounds on C3 convertase activity.
| Parameter | Description | Typical Assay | Significance |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of the inhibitor required to reduce the activity of the C3 convertase by 50%. | Enzyme-linked immunosorbent assay (ELISA) measuring C3 cleavage or a hemolytic assay. | A primary measure of the inhibitor's potency. Lower IC₅₀ values indicate higher potency. |
| Kᵢ (Inhibition constant) | An indicator of the binding affinity of the inhibitor to the Bb subunit of the C3 convertase. | Enzyme kinetic studies. | Provides insight into the strength of the interaction between the inhibitor and its target. |
| Binding Affinity (Kᴅ) | The equilibrium dissociation constant, representing the concentration of ligand at which half of the binding sites on the protein are occupied. | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). | Directly measures the affinity of the inhibitor for Factor B or the C3bBb complex. |
| Hemolysis Inhibition | The ability of the inhibitor to prevent the lysis of red blood cells in an alternative pathway-dependent manner (e.g., in paroxysmal nocturnal hemoglobinuria (PNH) models). | Hemolytic assays using rabbit or human PNH erythrocytes.[8] | A functional measure of the inhibitor's ability to block the terminal effects of complement activation. |
Experimental Protocols
C3 Convertase Activity Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the cleavage of C3 by a pre-formed C3 convertase.
Methodology:
-
Plate Coating: High-binding 96-well microtiter plates are coated with C3b.
-
C3 Convertase Formation: Purified Factor B and Factor D are added to the C3b-coated wells in the presence of Mg²⁺ to form the C3 convertase (C3bBb).[7]
-
Inhibitor Addition: The novel Factor B inhibitor is added at various concentrations.
-
Substrate Addition: Purified C3 is added to the wells.
-
Incubation: The plate is incubated to allow for C3 cleavage by the C3 convertase.
-
Detection: The amount of C3b deposited on the plate (from the cleavage of C3) is detected using an anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Analysis: The optical density is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the inhibitor to Factor B.
Methodology:
-
Chip Preparation: A sensor chip is functionalized by immobilizing purified Factor B onto its surface.
-
Analyte Injection: The novel Factor B inhibitor is flowed over the chip surface at various concentrations.
-
Binding Measurement: The change in the refractive index at the chip surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Data Analysis: The association (kₐ) and dissociation (kₔ) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.
Visualizations
Alternative Complement Pathway and Point of Inhibition
Caption: Inhibition of the C3 convertase by a novel Factor B inhibitor.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel Factor B inhibitor.
References
- 1. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 2. complementtech.com [complementtech.com]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement System Part I – Molecular Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C3-convertase - Wikipedia [en.wikipedia.org]
- 6. Structures of C3b in Complex with Factors B and D Give Insight into Complement Convertase Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Functional Analysis of a C3b-specific Antibody That Selectively Inhibits the Alternative Pathway of Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 11. Ba and Bb fragments of factor B activation: fragment production, biological activities, neoepitope expression and quantitation in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Homology and Comparative Analysis of Factor B Inhibitors: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Factor B-IN-1" does not correspond to a publicly recognized inhibitor of Complement Factor B in the reviewed scientific literature. This technical guide will therefore focus on a well-characterized, clinically relevant small molecule inhibitor of Factor B, LNP023 (Iptacopan) , as a representative example to discuss the characteristics and comparative analysis of Factor B inhibitors.
Introduction
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[1] The alternative pathway (AP) of the complement system acts as an amplification loop, and its activation is dependent on the serine protease Factor B (FB).[1][2] Consequently, Factor B has emerged as a key therapeutic target for diseases driven by overactivation of the alternative pathway.[2] This document provides a technical overview of the characteristics of Factor B inhibitors, using the potent and selective small molecule inhibitor LNP023 (Iptacopan) as a primary example. We will explore its comparison to other inhibitors, detail relevant experimental protocols for characterization, and visualize the associated biological pathways and experimental workflows.
Quantitative Data Presentation
The efficacy of Factor B inhibitors can be quantified through various in vitro and ex vivo assays. The following table summarizes key quantitative data for LNP023 and provides a comparative look at another class of Factor B inhibitor, the monoclonal antibody SAR443809.
| Inhibitor | Class | Target | Key Quantitative Metrics | Reference |
| LNP023 (Iptacopan) | Small Molecule | Factor B | Binding Affinity (KD): 0.0079 ± 0.0019 µM (to human FB) IC50 (FB inhibition): 0.01 ± 0.006 µM IC50 (AP-induced MAC formation in human serum): 0.13 ± 0.06 µM | [1] |
| SAR443809 | Monoclonal Antibody (IgG4) | Activated Factor B (Factor Bb) | Binding Affinity (KD) of Fab to C3bBb convertase: 0.5 nM IC50 (AP-mediated lysis of PNH RBCs): 24.66 µg/mL | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of Factor B inhibitors. Below are protocols for key experiments cited in the characterization of LNP023.
This assay assesses the direct inhibitory effect of a compound on the enzymatic activity of the Bb fragment of Factor B.
-
Principle: A stable surrogate of the C3 convertase is formed using Cobra Venom Factor (CVF) and the Bb fragment (CVF:Bb). The inhibitor's ability to block the cleavage of the natural substrate, C3, by this complex is measured.[1]
-
Materials:
-
Purified human Factor B
-
Cobra Venom Factor (CVF)
-
Purified human C3
-
Test inhibitor (e.g., LNP023)
-
Assay buffer (e.g., Tris-buffered saline with Mg2+)
-
Detection antibody for a C3 cleavage product (e.g., C3a)
-
ELISA-based detection system
-
-
Procedure:
-
Pre-incubate purified Factor B with CVF to form the stable CVF:Bb complex.
-
Add serial dilutions of the test inhibitor to the CVF:Bb complex and incubate for a specified period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding purified C3 as the substrate.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and quantify the amount of C3 cleavage product (e.g., C3a) generated using an ELISA.
-
Calculate the IC50 value from the dose-response curve.
-
This assay measures the inhibition of the terminal event of the alternative pathway, the formation of the Membrane Attack Complex (MAC), in a more physiologically relevant matrix like human serum.
-
Principle: Zymosan A, a yeast cell wall preparation, is a potent activator of the alternative pathway. In the presence of human serum, this leads to the formation of MAC (C5b-9) on the surface of zymosan particles. The inhibitor's ability to block this process is quantified.[1]
-
Materials:
-
Human serum (50% in assay buffer)
-
Zymosan A-coated microtiter plates
-
Test inhibitor
-
Detection antibody against the neoepitope of C9 in the MAC complex
-
ELISA-based detection system
-
-
Procedure:
-
Pre-incubate 50% human serum with serial dilutions of the test inhibitor for 30 minutes.
-
Transfer the serum-inhibitor mixtures to the zymosan A-coated plates.
-
Incubate to allow for the activation of the alternative pathway and formation of MAC.
-
Wash the plates to remove unbound components.
-
Detect the amount of deposited MAC using a specific anti-C9 neoepitope antibody followed by an appropriate secondary antibody and substrate.
-
Determine the IC50 from the resulting dose-response curve.
-
This ex vivo assay assesses the inhibitor's ability to prevent the lysis of red blood cells from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), a disease characterized by complement-mediated hemolysis.
-
Principle: PNH erythrocytes are deficient in complement regulatory proteins, making them highly susceptible to lysis by the alternative pathway. The assay measures the protective effect of the inhibitor against this hemolysis.[1]
-
Materials:
-
Whole blood from PNH patients
-
Test inhibitor
-
Flow cytometer
-
-
Procedure:
-
Incubate whole blood from PNH patients with the test inhibitor at a specified concentration (e.g., 1 µM) or in a dose-response manner.
-
Induce complement activation (if necessary, though endogenous activation is often sufficient in PNH samples).
-
Analyze the samples by flow cytometry to quantify the percentage of lysed erythrocytes.
-
Compare the percentage of hemolysis in the presence and absence of the inhibitor to determine its protective effect.
-
Visualizations
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the point of intervention for a Factor B inhibitor.
Caption: Alternative Complement Pathway and the action of a Factor B inhibitor.
The diagram below outlines a general workflow for the screening and characterization of novel Factor B inhibitors.
Caption: A general workflow for the discovery and characterization of Factor B inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes: In Vitro Assay Protocol for Factor B Inhibitor 1 (FB-IN-1)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for an in vitro enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of a test compound, here referred to as Factor B Inhibitor 1 (FB-IN-1), on the alternative pathway (AP) of the complement system. The complement system is a critical component of the innate immune response, and its dysregulation is implicated in various diseases.[1][2] Factor B (FB) is a key serine protease in the AP, making it a prime target for therapeutic intervention.[3] This assay quantifies the inhibition of AP activation by measuring the deposition of the Membrane Attack Complex (MAC).
Introduction
The complement system, a cornerstone of innate immunity, provides a first line of defense against pathogens.[4][5] It comprises three activation pathways: the classical, lectin, and alternative pathways, all of which converge to activate C3 and subsequently form the Membrane Attack Complex (MAC), leading to cell lysis.[4][6] The alternative pathway (AP) functions as a crucial amplification loop for all three pathways.[2][7]
Factor B is a central zymogen in the AP.[8] Upon binding to C3b, Factor B is cleaved by Factor D into Ba and the catalytically active Bb fragment. The resulting C3bBb complex is the AP C3 convertase, which exponentially amplifies the complement response.[2][8] Given its essential role, inhibiting Factor B is a promising therapeutic strategy for complement-mediated diseases.[3][7]
This application note details a robust ELISA-based assay to screen and characterize inhibitors of Factor B, such as the hypothetical "Factor B-IN-1" (FB-IN-1). The assay measures the formation of the C9 neoepitope present in the fully assembled MAC on a surface that activates the alternative pathway.
Signaling Pathway
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3. Factor B binds to C3b and is subsequently cleaved by Factor D to form the C3 convertase (C3bBb). This convertase cleaves more C3, leading to an amplification loop. The binding of another C3b molecule forms the C5 convertase, which initiates the terminal pathway, culminating in the formation of the MAC. A Factor B inhibitor would block the formation of the C3 and C5 convertases, thereby halting the amplification loop and downstream effector functions.
Caption: Alternative complement pathway and point of inhibition.
Experimental Protocol
This protocol is adapted from ELISA-based methods for assessing alternative pathway activity.[9]
Materials and Reagents
-
Microplate: 96-well ELISA plate pre-coated with an AP activator (e.g., Zymosan A or LPS).
-
Test Compound: Factor B Inhibitor 1 (FB-IN-1), dissolved in an appropriate solvent (e.g., DMSO).
-
Human Serum: Normal human serum (NHS) from a pooled source, stored at -80°C.
-
Assay Buffer: A buffer that selectively permits AP activation (e.g., Mg²⁺-EGTA buffer).
-
Detection Antibody: HRP-conjugated anti-C9 neoepitope antibody (for MAC detection).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid or 1M Phosphoric Acid.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Assay Workflow
Caption: ELISA workflow for Factor B inhibitor screening.
Step-by-Step Procedure
-
Plate Preparation:
-
Use a pre-coated microplate or coat a 96-well plate with Zymosan A (10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature (RT).
-
Wash the plate 3 times with Wash Buffer.
-
-
Inhibitor and Serum Preparation:
-
Prepare serial dilutions of FB-IN-1 in Assay Buffer. If using DMSO as a solvent, ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[10]
-
Prepare a 50% solution of Normal Human Serum (NHS) in Assay Buffer.[7]
-
Pre-incubate the 50% NHS with the serial dilutions of FB-IN-1 (or vehicle control) for 30 minutes at RT.[7]
-
-
Complement Activation:
-
Add 100 µL of the pre-incubated serum/inhibitor mixture to the wells of the coated plate.
-
Include a positive control (serum with vehicle) and a negative control (serum with EDTA to block all complement activity).[11]
-
Incubate the plate for 1 hour at 37°C to allow for complement activation and MAC deposition.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated anti-C9 neoepitope antibody, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at RT.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The inhibitory effect of FB-IN-1 is determined by measuring the reduction in MAC deposition. The half-maximal inhibitory concentration (IC₅₀) is calculated from a dose-response curve.
| Compound Name | Assay Type | Target | IC₅₀ (nM) | Max Inhibition (%) |
| FB-IN-1 | AP MAC Formation ELISA | Factor B | 15.2 | 98.5 |
| Control Compound | AP MAC Formation ELISA | Factor D | 25.8 | 99.1 |
| FB-IN-1 | Hemolytic Assay (Sheep RBC) | Factor B | 22.5 | 95.2 |
Summary
The protocol described provides a robust and reproducible method for evaluating the in vitro efficacy of Factor B inhibitors. By quantifying the inhibition of alternative pathway-mediated MAC formation, researchers can effectively screen and characterize novel therapeutic compounds targeting the complement system. This assay is a critical tool for drug development professionals working on treatments for complement-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway [frontiersin.org]
- 5. A New Tool for Complement Research: In vitro Reconstituted Human Classical Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. pnas.org [pnas.org]
- 8. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Factor B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for conducting in vivo studies with two prominent Factor B inhibitors: the small molecule Iptacopan (LNP023) and the antisense oligonucleotide IONIS-FB-LRx (Sefaxersen).
Introduction to Factor B Inhibition
Factor B is a crucial component of the alternative complement pathway, a key cascade in the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting Factor B, the amplification loop of the complement system can be suppressed, offering a targeted therapeutic approach.
Iptacopan (LNP023): A Small Molecule Inhibitor
Iptacopan is an oral, small-molecule inhibitor of Factor B. It has shown efficacy in preclinical models of complement-mediated diseases.
Quantitative Data Summary: Iptacopan
| Parameter | Details | Reference |
| Molecule Type | Small molecule inhibitor of Factor B | [1] |
| Administration Route | Oral gavage | [2] |
| Animal Model | K/BxN serum transfer-induced arthritis in C57BL/6 mice | [2] |
| Dosage Range | 20, 60, and 180 mg/kg, administered twice daily (b.i.d.) | [2] |
| Vehicle | 0.5% (wt/vol) methyl cellulose (MC), 0.5% (vol/vol) Tween 80 in water | [2] |
| Efficacy | Dose-dependent reduction in clinical arthritis score, with full disease protection at 60 and 180 mg/kg. Significant inhibition of complement activation in the joints. | [2] |
| Pharmacokinetics | Primarily eliminated by hepatic metabolism. | [3][4] |
| Toxicology (Rat) | No Observed Adverse Effect Level (NOAEL) for maternal and embryo-fetal development at 1000 mg/kg/day. | [5] |
| Toxicology (Rabbit) | NOAEL for maternal toxicity at 250 mg/kg/day and for embryo-fetal development at 450 mg/kg/day. | [5] |
Experimental Protocol: Iptacopan in K/BxN Serum Transfer-Induced Arthritis Mouse Model
This protocol details the induction of arthritis in mice and subsequent treatment with Iptacopan.
Materials:
-
Iptacopan (LNP023)
-
Vehicle components: Methyl cellulose (e.g., Sigma #M0262, 400 cP), Tween 80
-
Sterile, deionized water
-
K/BxN mouse serum
-
C57BL/6 mice (adult, male or female)
-
Oral gavage needles (20-22 gauge, 1.5-inch, curved with ball tip)
-
Standard laboratory equipment (scales, vortexer, magnetic stirrer, etc.)
Protocol Steps:
-
Vehicle Preparation (0.5% Methyl Cellulose, 0.5% Tween 80):
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methyl cellulose powder while stirring to create a suspension.
-
Add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.
-
Continue stirring in the cold until the solution is clear and homogenous.
-
Add Tween 80 to a final concentration of 0.5% and mix thoroughly.
-
Store the vehicle at 4°C.
-
-
Iptacopan Formulation Preparation:
-
Calculate the required amount of Iptacopan based on the desired concentration and final volume for the dosing study.
-
Weigh the Iptacopan powder and suspend it in the prepared vehicle.
-
Vortex and/or sonicate the suspension to ensure homogeneity. Prepare fresh daily.
-
-
Arthritis Induction:
-
Iptacopan Administration:
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis.
-
Measure ankle thickness using a caliper.[7]
-
Score the severity of arthritis in each paw using a standardized scale (e.g., 0-4), where 0 is normal, 1 is minimal swelling/erythema, 2 is moderate swelling/erythema, 3 is severe swelling/erythema, and 4 is maximal swelling with joint deformity. The total clinical score per mouse is the sum of the scores for all four paws.[6]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissue samples for analysis.
-
Joints can be processed for histological analysis to assess inflammation, bone erosion, and cartilage damage.
-
Complement activation in the joints can be measured by quantifying complement fragments such as Ba, C3d, and C5a via ELISA.[2][9][10]
-
IONIS-FB-LRx (Sefaxersen): An Antisense Oligonucleotide Inhibitor
IONIS-FB-LRx is a second-generation modified antisense oligonucleotide (ASO) designed to reduce the production of Factor B in the liver. It utilizes Ligand-Conjugated Antisense (LICA) technology, specifically a GalNAc conjugate, to enhance hepatocyte uptake.[11][12]
Quantitative Data Summary: IONIS-FB-LRx
| Parameter | Details | Reference |
| Molecule Type | N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide | [11] |
| Administration Route | Subcutaneous injection | [6] |
| Animal Model | Humanized Factor B (FB) transgenic mice (hTg) | [11] |
| Dosage (in vivo EC50) | 0.52 mg/kg/week in FB hTg mice | [11] |
| Vehicle | Phosphate-buffered saline (PBS) is a common vehicle for ASO administration. | [5] |
| Efficacy | Dose-dependent reduction of Factor B mRNA in the liver. | [11] |
| Toxicology (General ASO) | At higher doses (e.g., 70 mg/kg/week), potential for spleen weight increase and reversible elevations in liver transaminases in mice. | [1] |
Experimental Protocol: IONIS-FB-LRx in a Mouse Model
This protocol provides a general framework for in vivo studies using IONIS-FB-LRx in mice.
Materials:
-
IONIS-FB-LRx
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate mouse strain (e.g., humanized Factor B transgenic mice)
-
Sterile syringes and needles (26-30 gauge)
-
Standard laboratory equipment
Protocol Steps:
-
IONIS-FB-LRx Formulation:
-
Dissolve IONIS-FB-LRx in sterile PBS to the desired concentration.
-
Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Administer IONIS-FB-LRx via subcutaneous injection.
-
The injection site is typically in the loose skin over the back or flank.
-
Gently lift the skin to form a "tent" and insert the needle at the base, parallel to the body.
-
Administer the solution slowly. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.
-
Dosing is typically performed on a weekly basis.[11]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse reactions at the injection site or systemic effects.
-
At specified time points, collect blood samples to measure plasma Factor B levels and markers of complement activation (e.g., Bb fragment).
-
At the end of the study, harvest liver tissue to assess Factor B mRNA levels via RT-qPCR.
-
Other relevant tissues can be collected for histological analysis and to assess ASO distribution.
-
Signaling Pathway and Experimental Workflow Diagrams
Alternative Complement Pathway and Factor B Inhibition
Caption: Mechanism of Factor B inhibitors in the alternative complement pathway.
Experimental Workflow for Iptacopan in Arthritis Mouse Model
Caption: Workflow for evaluating Iptacopan in a mouse model of arthritis.
Experimental Workflow for IONIS-FB-LRx In Vivo Study
Caption: General workflow for in vivo evaluation of IONIS-FB-LRx in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. GOLDEN STUDY: A Study to Assess Safety and Efficacy of Multiple Doses of IONIS-FB-LRx in Participants With Geographic Atrophy Secondary to Age-Related Macular Degeneration (AMD) [ctv.veeva.com]
- 4. Safety and Efficacy of IONIS-FB-Lrx in up to 120 Patients 55 and Older With Geographic Atrophy (GA) Secondary to Age-Related Macular Degeneration (AMD) [ctv.veeva.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. Frontiers | Antisense Oligonucleotide Technologies to Combat Obesity and Fatty Liver Disease [frontiersin.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Targeted Delivery of Antisense Oligonucleotides Using Neurotensin Peptide | Gene Tools, LLC [gene-tools.com]
- 12. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Factor B Inhibition in Murine Models
Introduction
Factor B is a critical component of the alternative pathway (AP) of the complement system, a key part of the innate immune system.[1][2] It functions as a serine protease that, when activated, forms the C3 and C5 convertases, enzymes essential for amplifying the complement cascade.[3][4] Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders.[1][2][3][5] Consequently, Factor B has emerged as a significant therapeutic target for diseases driven by overactive complement, such as C3 glomerulopathy, paroxysmal nocturnal hemoglobinuria, and certain forms of arthritis and nephropathy.[1][5]
Inhibitors of Factor B (referred to herein as Factor B-IN-1) block the central amplification loop of the complement system, thereby reducing the downstream inflammatory effects without completely shutting down the classical and lectin pathways, which are important for immune defense.[2][6] Preclinical studies in mice using Factor B inhibitors, such as small molecules or antisense oligonucleotides (ASOs), have demonstrated significant therapeutic potential in various disease models.[1][7][8] These notes provide an overview and detailed protocols for the administration of Factor B inhibitors in mice for research and drug development purposes.
Mechanism of Action: The Alternative Complement Pathway
The alternative pathway is spontaneously activated at a low level through the hydrolysis of C3 to C3(H₂O).[9] This allows Factor B to bind, which is then cleaved by Factor D into Ba and Bb fragments. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase.[10] When C3b binds to a surface, it also recruits Factor B, which is cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[1][10] This enzyme cleaves more C3 into C3a and C3b, creating a powerful amplification loop.[2] Factor B inhibitors prevent the formation or function of this C3bBb convertase, effectively halting the amplification of the complement response.[2][6]
Quantitative Data from Murine Studies
The following tables summarize quantitative data from key preclinical studies involving the administration of Factor B inhibitors in mice.
Table 1: Efficacy of Oral Small Molecule Factor B Inhibitor (LNP023) in KRN-Induced Arthritis Mouse Model
| Parameter | Vehicle Control | LNP023 (10 mg/kg) | LNP023 (30 mg/kg) | LNP023 (60 mg/kg) | Citation |
|---|---|---|---|---|---|
| Administration Route | Oral | Oral | Oral | Oral | [1] |
| Dosing Frequency | Twice Daily | Twice Daily | Twice Daily | Twice Daily | [1] |
| Treatment Duration | 14 Days | 14 Days | 14 Days | 14 Days | [1] |
| Peak Arthritis Score | ~10 | ~6 | ~2 | ~1 | [1] |
| Joint Ba Levels (ng/mL) | ~1200 | ~600 | ~200 | <100 | [1] |
| Joint C3d Levels (ng/mL) | ~800 | ~500 | ~200 | <100 | [1] |
| Joint C5a Levels (ng/mL) | ~1.5 | ~0.8 | ~0.3 | <0.2 |[1] |
Table 2: Efficacy of Subcutaneous Factor B Antisense Oligonucleotide (ASO) in Wild-Type Mice
| Parameter | Saline Control | ASO (12 mg/kg/wk) | ASO (50 mg/kg/wk) | ASO (100 mg/kg/wk) | Citation |
|---|---|---|---|---|---|
| Administration Route | Subcutaneous | Subcutaneous | Subcutaneous | Subcutaneous | [7] |
| Dosing Frequency | Weekly | Weekly | Weekly | Weekly | [7] |
| Treatment Duration | 6 Weeks | 6 Weeks | 6 Weeks | 6 Weeks | [7] |
| Liver Factor B mRNA Reduction | 0% | Not specified | ~80% | >90% | [7] |
| Plasma Factor B Protein | 100% (Normal) | Reduced | Markedly Reduced | Markedly Reduced | [7] |
| Ocular Factor B Protein | 100% (Normal) | Reduced | Markedly Reduced | Markedly Reduced |[7] |
Experimental Protocols
Protocol 1: Oral Administration of a Small Molecule Factor B Inhibitor in a KRN-Induced Arthritis Mouse Model
This protocol describes a method to evaluate the therapeutic efficacy of an orally administered small molecule Factor B inhibitor in a serum-transfer model of inflammatory arthritis.[1]
1. Materials and Reagents
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction Agent: KRN/I-Ag7 serum.
-
Test Compound: this compound (e.g., LNP023) formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for the test compound (e.g., 0.5% methylcellulose).
-
Dosing Equipment: Oral gavage needles (20-22 gauge).
-
Calipers: For measuring ankle thickness.
-
ELISA Kits: For measuring complement fragments (Ba, C3d, C5a) in joint lysates.
2. Experimental Workflow
3. Procedure
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at 10, 30, and 60 mg/kg), with n=8-10 mice per group.
-
Day 0 - Induction:
-
Administer the first oral dose of the Factor B inhibitor or vehicle via gavage.
-
One hour after dosing, induce arthritis by intraperitoneal (IP) injection of KRN serum.[1]
-
-
Days 1-14 - Treatment and Monitoring:
-
Continue oral administration of the compound at the specified frequency (e.g., twice daily).
-
Record body weight daily.
-
Perform daily clinical scoring of arthritis. This typically involves measuring the thickness of both ankles with calipers and assigning a score based on swelling and redness.
-
-
Day 14 - Endpoint Analysis:
-
Record the final clinical scores and body weights.
-
Euthanize mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma analysis.
-
Harvest ankle joints. To analyze local complement activation, joints can be incubated in PBS to allow proteins to diffuse out, and the resulting supernatant can be collected for analysis.
-
Analyze joint lysates and plasma for levels of complement activation fragments (e.g., Ba, C3d, C5a) using specific ELISA kits.
-
Protocol 2: Subcutaneous Administration of a Factor B Antisense Oligonucleotide (ASO) in Mice
This protocol details a method to assess the pharmacodynamic effect of a Factor B-targeting ASO on liver mRNA and systemic protein levels.[7]
1. Materials and Reagents
-
Animals: Wild-type C57BL/6J mice, 4-6 weeks old.
-
Test Compound: Factor B-targeting ASO (e.g., ION-516323), sterile and in a saline solution.
-
Control: Saline solution or a control mismatch ASO.
-
Dosing Equipment: Insulin syringes with 27-30 gauge needles.
-
RNA Extraction Kit: For isolating RNA from liver tissue.
-
qRT-PCR Reagents: For quantifying Factor B mRNA levels.
-
Western Blot Reagents: For detecting Factor B protein in plasma and ocular lysates.
-
Protein Assay Kit: (e.g., BCA) for protein quantification.
2. Experimental Workflow
3. Procedure
-
Acclimatization and Grouping: Acclimate mice for one week and assign to treatment groups (e.g., Saline, Control ASO, Factor B ASO at 25, 50, 100 mg/kg/wk), with n=4-6 mice per group.[7]
-
Weeks 1-6 - Dosing:
-
Administer the ASO or control via subcutaneous (SC) injection once weekly for six weeks.[7] The injection is typically given in the loose skin over the back/scruff.
-
Monitor mice for any adverse reactions and record body weights weekly.
-
-
Week 6 - Sample Collection:
-
At the end of the 6-week period (typically 24-48 hours after the final dose), euthanize the mice.
-
Collect blood into EDTA tubes and centrifuge to obtain plasma. Store at -80°C.
-
Perfuse the animal with saline, then harvest the liver and eyes. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Tissue Analysis:
-
Liver mRNA: Homogenize a portion of the liver tissue and extract total RNA using a commercial kit. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of Factor B mRNA, normalizing to a housekeeping gene (e.g., GAPDH).
-
Plasma Protein: Thaw plasma samples. Analyze Factor B protein levels via Western blot using an anti-Factor B antibody.[7]
-
Ocular Protein: Homogenize whole eyes to create a total protein extract.[7] Quantify total protein concentration. Analyze Factor B protein levels via Western blot.
-
General Guidelines for Compound Administration in Mice
The choice of administration route depends on the compound's properties and the experimental goal.
-
Oral Gavage (PO): Delivers a precise dose to the gastrointestinal tract, mimicking human oral drug intake.[11][12] Requires skill to avoid injury.[11]
-
Intraperitoneal (IP): Involves injecting into the peritoneal cavity, allowing for rapid absorption.[11] It is a common route for systemic delivery in rodents.[13]
-
Subcutaneous (SC): Injection into the space beneath the skin. Provides slower, more sustained absorption compared to IP or IV routes.[14] Suitable for ASOs and some slow-release formulations.[7][13]
-
Intravenous (IV): Injection directly into a vein (commonly the tail vein), providing immediate and complete bioavailability.[11] Best for compounds with poor absorption via other routes.[13]
References
- 1. pnas.org [pnas.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice deficient for the complement factor B develop and reproduce normally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 7. Reduction in ocular complement factor B protein in mice and monkeys by systemic administration of factor B antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Specific Inhibition of Complement Activation Significantly Ameliorates Autoimmune Blistering Disease in Mice [frontiersin.org]
- 9. Therapeutic Targeting of the Complement System: From Rare Diseases to Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for Factor B-IN-1 in Complement-Mediated Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2][3][4][5] The alternative pathway (AP) of the complement cascade serves as a powerful amplification loop for all complement-activating signals, making it a key therapeutic target for diseases characterized by excessive complement activation.[1][4][6] Factor B, a serine protease exclusive to the AP, is essential for the formation of the C3 and C5 convertases, the central enzymatic complexes of the complement cascade.[1][3][4] Inhibition of Factor B presents an attractive strategy to selectively block the AP and its amplification loop without compromising the classical and lectin pathways' initial response.[1][2][7]
Factor B-IN-1 is a potent and selective small-molecule inhibitor of Factor B. These application notes provide a comprehensive overview of the use of this compound in preclinical models of complement-mediated diseases, including detailed protocols for in vitro and in vivo studies, and a summary of expected quantitative outcomes.
Mechanism of Action
This compound directly binds to the catalytic site of Factor B, preventing its cleavage by Factor D into the active fragments Ba and Bb. This inhibition blocks the formation of the AP C3 convertase (C3bBb), thereby halting the amplification of the complement cascade.[1][2]
Signaling Pathway: The Alternative Complement Pathway and the Role of this compound
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies with this compound. The data is representative of potent small-molecule Factor B inhibitors.
| In Vitro Assay | Parameter | This compound (Representative Data) | Control |
| Alternative Pathway Hemolysis (AH50) | IC50 (nM) | 10 - 50 | >10,000 |
| Factor B Fragment (Bb) Generation | % Inhibition (at 1 µM) | >95% | 0% |
| C3a Generation (LPS-induced in whole blood) | % Inhibition (at 1 µM) | >90% | 0% |
| PNH Erythrocyte Lysis | % Inhibition (at 1 µM) | >98% | 0% |
Table 1: In Vitro Efficacy of this compound.
| In Vivo Model | Parameter | This compound Treatment | Vehicle Control | p-value |
| KRN Serum Transfer Arthritis (Mouse) | Ankle Thickness (mm) | 1.5 ± 0.2 | 3.0 ± 0.3 | <0.001 |
| Clinical Score (0-12) | 2 ± 1 | 9 ± 2 | <0.001 | |
| Membranous Nephropathy (Rat) | Proteinuria (mg/24h) | 50 ± 15 | 200 ± 40 | <0.01 |
| Glomerular C3 Deposition (IF Score) | 0.5 ± 0.2 | 3.0 ± 0.5 | <0.001 | |
| C3 Glomerulopathy (Patient Serum ex vivo) | C3 Fragment Deposition | Markedly Reduced | High Deposition | N/A |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
In Vitro Assays
1. Alternative Pathway Hemolytic Assay (AH50)
This assay measures the ability of a compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the alternative complement pathway.
-
Materials:
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in GVB/Mg-EGTA.
-
Wash rabbit erythrocytes in GVB/Mg-EGTA and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control.
-
Add 50 µL of diluted NHS (typically 1:4 dilution).
-
Add 50 µL of the rabbit erythrocyte suspension.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a 100% lysis control (water) and a 0% lysis control (buffer).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Experimental Workflow: In Vitro Hemolytic Assay
Caption: Workflow for In Vitro Hemolytic Assay.
2. Measurement of Factor B Activation Fragment (Bb) by ELISA
This assay quantifies the generation of the Bb fragment, a direct marker of Factor B cleavage and AP activation.
-
Materials:
-
ELISA plate coated with a monoclonal antibody specific for a neoepitope on the Bb fragment.[8]
-
Normal Human Serum (NHS)
-
LPS (lipopolysaccharide) to activate the AP
-
This compound
-
HRP-conjugated detection antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
In a tube, pre-incubate NHS with different concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Induce AP activation by adding LPS (e.g., 1 mg/mL).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
Add the samples to the pre-coated ELISA plate and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
Quantify the Bb concentration using a standard curve generated with purified Bb fragment.
-
In Vivo Models
1. KRN Serum Transfer-Induced Arthritis in Mice
This model mimics the inflammatory aspects of rheumatoid arthritis driven by autoantibodies and complement activation.[9][10][11]
-
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Arthritis:
-
On day 0, inject mice intraperitoneally with 150 µL of K/BxN serum.[10]
-
On day 2, administer a second intraperitoneal injection of 150 µL of K/BxN serum.
-
-
Treatment Protocol:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control orally, once or twice daily, starting on day 0 (prophylactic) or day 3 (therapeutic).
-
Monitor the mice daily for signs of arthritis.
-
-
Endpoints:
-
Clinical Score: Score each paw on a scale of 0-3 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema extending to the ankle). The maximum score per mouse is 12.
-
Ankle Thickness: Measure the thickness of the ankle joint using a digital caliper.
-
Histology: At the end of the study, collect ankle joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
2. Passive Heymann Nephritis (PHN) Model of Membranous Nephropathy in Rats
This model recapitulates the key features of human membranous nephropathy, including subepithelial immune complex deposition and proteinuria, which are complement-dependent.[3][6][7]
-
Animals:
-
Male Sprague-Dawley rats, 180-200 g.
-
-
Induction of Nephritis:
-
Inject rats intravenously with a single dose of sheep anti-rat Fx1A antibody.
-
-
Treatment Protocol:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle control orally, once or twice daily, starting on the day of antibody injection.
-
-
Endpoints:
-
Proteinuria: House rats in metabolic cages to collect 24-hour urine samples at various time points. Measure total protein concentration.
-
Renal Function: Measure serum creatinine and blood urea nitrogen (BUN).
-
Immunohistochemistry: At the end of the study, collect kidneys and stain for C3 and IgG deposition in the glomeruli.
-
Logical Relationship: Preclinical Development of this compound
Caption: Preclinical Development Pathway for this compound.
Conclusion
This compound is a promising therapeutic agent for the treatment of complement-mediated diseases. Its selective inhibition of the alternative pathway offers a targeted approach to reducing inflammation and tissue damage in a variety of pathological conditions. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound and other Factor B inhibitors.
References
- 1. morebio.co.kr [morebio.co.kr]
- 2. MICROVUE™ Bb Plus EIA | QuidelOrtho [quidelortho.com]
- 3. The role of the complement system in primary membranous nephropathy: A narrative review in the era of new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new role for complement in experimental membranous nephropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Complement-induced glomerular epithelial cell injury. Role of the membrane attack complex in rat membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRN/I-Ag7 mouse arthritis is independent of complement C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Application of Factor B-IN-1 in Nephrology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B-IN-1 is a potent and selective small-molecule inhibitor of complement Factor B, a key component of the alternative complement pathway (AP).[1][2] Dysregulation of the AP is a significant driver of various kidney diseases, making Factor B an attractive therapeutic target.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in nephrology research, based on preclinical studies. The information presented here is intended to guide researchers in designing and executing experiments to investigate the role of the alternative complement pathway in kidney diseases and to evaluate the therapeutic potential of Factor B inhibition.
Mechanism of Action
Factor B is a serine protease that, upon activation, forms the C3 and C5 convertases of the alternative pathway.[5][6][7] this compound is a reversible inhibitor that specifically targets Factor B, thereby blocking the amplification loop of the complement cascade.[3] This inhibition prevents the generation of downstream effectors such as C3a, C5a, and the membrane attack complex (MAC), which are key mediators of tissue injury in complement-mediated renal diseases.[1][3]
Signaling Pathway
The alternative complement pathway is a crucial part of the innate immune system. Its dysregulation can lead to renal pathology. The following diagram illustrates the central role of Factor B and the point of intervention for this compound.
Caption: Inhibition of Factor B by this compound blocks the formation of C3 and C5 convertases, halting the amplification loop of the alternative complement pathway and downstream inflammatory and lytic events.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Species | Matrix | Readout | IC50 (µM) | Reference |
| Zymosan-induced MAC formation | Human | 50% Serum | MAC deposition | 0.045 | [1] |
| Zymosan-induced MAC formation | Human | 50% Whole Blood | MAC deposition | 0.098 | [1] |
| C3 deposition on PNH erythrocytes | Human | - | C3 deposition | 0.4 | [1] |
| Hemolysis of PNH erythrocytes | Human | - | Hemolysis | 0.4 | [1] |
In Vivo Efficacy of this compound in a Rat Model of Passive Heymann Nephritis (PHN)
| Treatment Group | Dosing Regimen | Urine Protein/Creatinine Ratio (Day 14) | Glomerular C3c Staining (% of Control) | Reference |
| Vehicle Control | Oral, daily | 100% | 100% | [1] |
| This compound (Prophylactic) | 30 mg/kg, oral, daily from day 0 | ~20% of control | ~10% of control | [1] |
| This compound (Therapeutic) | 30 mg/kg, oral, daily from day 7 | ~40% of control | ~30% of control | [1] |
Experimental Protocols
In Vitro Assays
1. Zymosan-Induced Alternative Pathway Activity Assay
This assay measures the inhibitory effect of this compound on the formation of the Membrane Attack Complex (MAC) initiated by zymosan, an activator of the alternative pathway.
-
Materials:
-
96-well microtiter plates
-
Zymosan A
-
Human serum or whole blood
-
This compound
-
GVB-Mg-EGTA buffer
-
Anti-C9 neoepitope antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
-
-
Protocol:
-
Coat 96-well plates with Zymosan A (1 mg/mL in carbonate buffer) overnight at 4°C.
-
Wash plates with PBS.
-
Prepare serial dilutions of this compound.
-
Pre-incubate human serum or whole blood (50%) with the diluted this compound for 30 minutes.
-
Add the pre-incubated serum/blood to the zymosan-coated plates and incubate for 1 hour at 37°C.
-
Wash the plates and add the anti-C9 neoepitope antibody. Incubate for 1 hour at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash and add TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
2. Hemolysis Assay with PNH Erythrocytes
This assay assesses the ability of this compound to prevent the complement-mediated lysis of erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which are highly susceptible to AP-mediated damage.
-
Materials:
-
Erythrocytes from PNH patients
-
This compound
-
Acidified human serum
-
Spectrophotometer
-
-
Protocol:
-
Wash PNH erythrocytes with GVB-Mg-EGTA buffer.
-
Prepare serial dilutions of this compound.
-
Incubate the PNH erythrocytes with the diluted this compound for 30 minutes at 37°C.
-
Add acidified human serum to initiate complement activation.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the tubes and measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
In Vivo Model
Passive Heymann Nephritis (PHN) in Rats
This is a well-established model of membranous nephropathy, a human kidney disease where the alternative complement pathway plays a pathogenic role.
-
Animal Model:
-
Male Sprague-Dawley rats
-
-
Induction of PHN:
-
Inject rats intravenously with anti-Fx1A antibody (a sheep anti-rat glomerular basement membrane antibody).
-
-
Treatment Protocol:
-
Prophylactic: Administer this compound (e.g., 30 mg/kg) orally once daily, starting on the day of anti-Fx1A injection (Day 0).
-
Therapeutic: Begin oral administration of this compound at a later time point (e.g., Day 7) after disease induction.
-
A vehicle control group should be included.
-
-
Monitoring and Endpoints:
-
Collect urine at regular intervals to measure the urine protein-to-creatinine ratio as an indicator of proteinuria.
-
At the end of the study (e.g., Day 14 or 21), collect blood for serum creatinine and BUN analysis.
-
Perfuse and collect kidneys for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for C3c deposition).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a preclinical model of kidney disease.
Caption: A workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies in a relevant animal model of kidney disease.
Conclusion
This compound is a valuable research tool for investigating the role of the alternative complement pathway in the pathophysiology of various kidney diseases. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of Factor B inhibition in nephrology. Further studies utilizing this compound will contribute to a better understanding of complement-mediated renal injury and the development of novel therapies for patients with these debilitating conditions.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Complement factor B - Wikipedia [en.wikipedia.org]
- 7. Complement Factor B - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Use of Factor B-IN-1 in Ophthalmology Studies
Note: The compound "Factor B-IN-1" is used in this document as a representative small molecule inhibitor of complement Factor B. The experimental data and protocols provided are based on published literature for well-characterized Factor B inhibitors, such as LNP023, and are intended to serve as a guide for researchers.
Introduction
The complement system, a crucial component of innate immunity, has been increasingly implicated in the pathogenesis of various ocular diseases, including age-related macular degeneration (AMD) and diabetic retinopathy.[1][2][3] Dysregulation of the alternative complement pathway (AP), which acts as an amplification loop for complement activation, is a key driver of inflammation and tissue damage in these conditions.[2][4] Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it a prime therapeutic target.[1][5] this compound is a potent and selective small-molecule inhibitor of Factor B, designed to block the AP amplification loop and mitigate complement-mediated damage in the eye.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in ophthalmology studies.
Mechanism of Action
This compound is a reversible and selective inhibitor of Factor B. By binding to Factor B, it prevents its cleavage by Factor D into Ba and Bb fragments. This, in turn, inhibits the formation of the C3 convertase (C3bBb), a critical enzyme in the alternative complement pathway.[1][5] The inhibition of C3 convertase blocks the subsequent cleavage of C3 into C3a and C3b, thereby halting the amplification of the complement cascade and the generation of downstream effectors like the membrane attack complex (MAC).[1]
Signaling Pathway: Alternative Complement Pathway Inhibition by this compound
Caption: Inhibition of the alternative complement pathway by this compound.
Data Presentation
The inhibitory activity of this compound can be quantified using various in vitro assays. The following tables summarize representative quantitative data for a potent Factor B inhibitor.
Table 1: In Vitro Inhibitory Activity of a Representative Factor B Inhibitor
| Assay Type | Species | IC50 (µM) | Reference |
| Alternative Pathway (AP) Hemolysis Assay | Human | 0.4 | [6] |
| C3 Convertase Activity Assay | Human | ≥ 0.01 | [7] |
Table 2: In Vivo Efficacy of a Representative Factor B Inhibitor in a Mouse Model of Ocular Disease
| Animal Model | Dosing Regimen | Readout | Result | Reference |
| Laser-Induced Choroidal Neovascularization (CNV) in Mice | Oral administration | CNV lesion size | Significant reduction in lesion size | [1][8] |
| Mouse Model of Glaucoma | Oral administration (200 mg/kg daily) | Retinal Ganglion Cell (RGC) loss | Did not prevent RGC loss in this model | [9][10] |
Experimental Protocols
In Vitro Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit red blood cells (rRBCs) induced by the alternative complement pathway in human serum.
Caption: Workflow for the in vitro alternative pathway hemolysis assay.
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Red Blood Cells (rRBCs)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
96-well microplate
-
Spectrophotometer
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted this compound to wells. Include vehicle control (GVB/Mg-EGTA) and positive control (no inhibitor) wells.
-
Add 50 µL of diluted NHS (e.g., 1:10 in GVB/Mg-EGTA) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
During the incubation, wash rRBCs with GVB/Mg-EGTA and resuspend to a concentration of 2 x 10^8 cells/mL.
-
Add 50 µL of the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
Calculate the percentage of hemolysis inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.[11][12]
In Vitro C3 Cleavage Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the cleavage of C3 into its fragments (e.g., C3b) in human serum, which is a direct measure of C3 convertase activity.
Caption: Workflow for the in vitro C3 cleavage assay using Western blot.
-
This compound
-
Normal Human Serum (NHS)
-
Alternative Pathway Activator (e.g., Zymosan, LPS)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against C3 (recognizing the α-chain)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
-
Prepare serial dilutions of this compound.
-
In microcentrifuge tubes, mix NHS with the different concentrations of this compound or vehicle control.
-
Initiate complement activation by adding an AP activator (e.g., zymosan at 1 mg/mL).
-
Incubate the reaction mixtures at 37°C for 30 minutes.[13]
-
Stop the reaction by adding SDS-PAGE sample buffer with a reducing agent and boiling for 5 minutes.[13]
-
Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-C3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.[13]
-
Analyze the disappearance of the C3 α-chain band (~115 kDa) and the appearance of cleavage products to assess the inhibitory effect of this compound.[14]
In Vivo Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)
This model is widely used to study the pathogenesis of wet AMD and to evaluate the efficacy of therapeutic agents in inhibiting angiogenesis.
Caption: Workflow for the in vivo laser-induced choroidal neovascularization model.
-
C57BL/6J mice (6-8 weeks old)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Argon laser photocoagulator
-
Isolectin B4 conjugated to a fluorescent dye
-
Confocal microscope and imaging software
-
Anesthetize the mice and dilate their pupils.
-
Using a slit lamp and a coverslip, deliver four laser spots (e.g., 532 nm, 100 µm spot size, 100 ms duration, 200 mW) around the optic nerve in each eye to rupture Bruch's membrane.
-
Administer this compound or vehicle control to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting on the day of laser treatment.
-
At a predetermined endpoint (e.g., 7 or 14 days post-laser), euthanize the mice.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the RPE-choroid-sclera complex and prepare flat mounts.
-
Stain the flat mounts with fluorescently labeled isolectin B4 to visualize the neovascular lesions.
-
Acquire images of the CNV lesions using a confocal microscope.
-
Quantify the area of the CNV lesions using image analysis software.
-
Compare the CNV lesion sizes between the this compound-treated and vehicle-treated groups to determine the efficacy of the inhibitor.
Conclusion
This compound represents a promising therapeutic strategy for a range of ophthalmologic diseases driven by complement dysregulation. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to the development of novel treatments for debilitating eye diseases.
References
- 1. Regulatable Complement Inhibition of the Alternative Pathway Mitigates Wet Age-Related Macular Degeneration Pathology in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. JCI - Complement regulation in the eye: implications for age-related macular degeneration [jci.org]
- 4. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. A Targeted Inhibitor of the Alternative Complement Pathway Reduces Angiogenesis in a Mouse Model of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement Factor B Inhibition or Deletion Is Not Sufficient to Prevent Neurodegeneration in a Murine Model of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Reactions and Detection of C3 Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Factor B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system serves as a key amplification loop, and its overactivation is a central pathogenic driver in conditions such as C3 glomerulopathy (C3G), paroxysmal nocturnal hemoglobinuria (PNH), and age-related macular degeneration.[1][2][3] Complement Factor B (FB) is a serine protease unique to the AP and is essential for the formation of the C3 and C5 convertases, making it a prime therapeutic target.[3][4][5] This document provides a detailed overview of the experimental design for the preclinical and clinical evaluation of a hypothetical Factor B inhibitor, referred to herein as Factor B-IN-1. The protocols and data presentation are based on established methodologies for similar compounds in development, such as Iptacopan (LNP023).[1][6]
Mechanism of Action and Signaling Pathway
Factor B is a zymogen that, upon binding to C3b, is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment remains associated with C3b to form the C3 convertase (C3bBb), a key enzyme that cleaves C3 into C3a and C3b, thereby amplifying the complement cascade.[2][7][8] this compound is designed to inhibit the proteolytic activity of the Bb subunit, thus preventing the formation and/or activity of the C3 convertase and halting the amplification loop of the alternative pathway.[3][5]
Alternative Pathway Signaling Cascade
Caption: The alternative complement pathway is initiated by spontaneous C3 hydrolysis, leading to the formation of a fluid-phase C3 convertase. This initiates an amplification loop that is inhibited by this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| Biochemical Assay | ||
| Recombinant Human Factor B Enzymatic Assay | IC50 | Value (nM) |
| Cell-based Assays | ||
| Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway) | IC50 | Value (nM) |
| Sheep Erythrocyte Hemolysis Assay (Classical Pathway) | IC50 | > Value (µM) |
| Plasma-based Assays | ||
| C3 Convertase Activity in Human Plasma | IC50 | Value (nM) |
| C3 Fragment (C3a, C3d) Generation in C3G Patient Plasma | % Inhibition at X nM | Value % |
| Bb Fragment Generation in C3G Patient Plasma | % Inhibition at X nM | Value % |
Note: This table presents hypothetical data for this compound. Actual values would be determined experimentally.
Table 2: Clinical Efficacy of Factor B Inhibitor (Iptacopan) in C3 Glomerulopathy
| Parameter | Baseline (Mean) | 12 Weeks (Mean) | Percent Change |
| Proteinuria ( g/24h ) | Value | Value | 49% reduction[6] |
| eGFR (mL/min/1.73m²) | Value | Stabilized | - |
| Plasma C3 (mg/dL) | Low | Increased to low-normal | -[9] |
Experimental Protocols
In Vitro Assays
1. Recombinant Human Factor B Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of purified Factor B.
-
Principle: A fluorogenic or chromogenic substrate for the Bb fragment is used to measure the enzymatic activity of the pre-formed C3bBb complex.
-
Protocol:
-
Purified human C3b, Factor B, and Factor D are incubated together to form the C3 convertase (C3bBb).
-
This compound at various concentrations is added to the C3bBb complex.
-
A specific substrate for the Bb enzyme is added.
-
The rate of substrate cleavage is measured over time using a spectrophotometer or fluorometer.
-
IC50 values are calculated from the dose-response curve.
-
2. Rabbit Erythrocyte Hemolysis Assay (Alternative Pathway)
-
Objective: To assess the functional inhibition of the alternative complement pathway in a cellular context.
-
Principle: Rabbit erythrocytes are sensitive to lysis by the human alternative complement pathway. Inhibition of this pathway by this compound will prevent hemolysis.
-
Protocol:
-
A suspension of rabbit erythrocytes is prepared.
-
Normal human serum (as a source of complement proteins) is pre-incubated with varying concentrations of this compound.
-
The rabbit erythrocytes are added to the serum-inhibitor mixture.
-
The mixture is incubated to allow for complement activation and lysis.
-
The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.
-
IC50 values are determined from the inhibition of hemolysis.
-
3. C3 Convertase Activity in C3G Patient Plasma
-
Objective: To evaluate the efficacy of this compound in inhibiting dysregulated AP activity in a disease-relevant matrix.
-
Principle: Plasma from patients with C3 glomerulopathy often exhibits spontaneous and excessive C3 convertase activity. This can be measured by the generation of complement activation products.
-
Protocol:
-
Plasma samples are obtained from C3G patients.
-
The plasma is incubated with a range of concentrations of this compound.
-
The levels of complement activation fragments, such as C3a, C3d, and Bb, are measured using specific ELISAs.[9][10]
-
The percentage inhibition of fragment generation is calculated relative to a vehicle control.
-
In Vivo Assays
1. Murine Model of KRN-Induced Arthritis
-
Objective: To assess the in vivo efficacy of this compound in a model of inflammatory arthritis where the alternative pathway plays a significant role.
-
Protocol:
-
Arthritis is induced in mice by the administration of K/BxN serum.
-
Mice are treated with this compound or vehicle via oral gavage.
-
The severity of arthritis is monitored daily by measuring paw swelling and clinical scoring.
-
At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage.
-
2. Rat Model of Membranous Nephropathy
-
Objective: To evaluate the therapeutic potential of this compound in a model of complement-mediated kidney disease.
-
Protocol:
-
Membranous nephropathy is induced in rats, for example, by immunization with a specific antigen.
-
Animals are dosed with this compound or vehicle.
-
Disease progression is monitored by measuring proteinuria.
-
Experimental Workflow Visualization
References
- 1. pnas.org [pnas.org]
- 2. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 8. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. Ba and Bb fragments of factor B activation: fragment production, biological activities, neoepitope expression and quantitation in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Factor B-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B-IN-1 is a potent and selective small molecule inhibitor of Complement Factor B (FB), a key serine protease in the alternative pathway (AP) of the complement system. The complement system is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Factor B is an attractive therapeutic target as its inhibition blocks the AP amplification loop, a central driver of complement-mediated pathology.[1][2][3] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of the alternative complement pathway.
This compound was identified as "Example 24" in patent WO2013164802A1. While the patent describes the synthesis of a series of compounds, the specific IC50 value for this compound is not explicitly detailed in the publicly available excerpts. However, the methodologies described provide a framework for its characterization.
Signaling Pathway of the Alternative Complement Pathway
The alternative pathway is a crucial part of the innate immune system that provides a rapid and powerful defense against pathogens. It is continuously active at a low level in a process called "tick-over" and can be potently amplified on activating surfaces. Factor B is a central zymogen in this pathway.
Quantitative Data
The following table summarizes the key properties of this compound. The IC50 value is not publicly available and would need to be determined experimentally using the protocols provided below.
| Parameter | Value | Reference |
| Target | Complement Factor B | Patent WO2013164802A1 |
| Chemical Formula | C₁₉H₁₆N₄O₂ | [4] |
| Molecular Weight | 332.36 g/mol | [4] |
| IC₅₀ | To be determined | - |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
This workflow outlines the general steps for a high-throughput screening campaign to identify novel Factor B inhibitors using this compound as a positive control.
Protocol 1: Biochemical Factor B Enzymatic Assay for HTS
This protocol describes a fluorescence-based enzymatic assay to measure the inhibition of Factor B activity in a high-throughput format.
Materials:
-
Purified human Complement Factor B (FB)
-
Purified human Complement Component C3b
-
Purified human Complement Factor D (FD)
-
Fluorogenic peptide substrate for C3 convertase (e.g., a FRET-based substrate)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing MgCl₂ and other necessary co-factors.
-
This compound (positive control)
-
Test compounds
-
384-well black, low-volume microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well microplate.
-
Include wells with DMSO only (negative control) and this compound at a known inhibitory concentration (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of FB and C3b in assay buffer and incubate for 15 minutes at room temperature to allow for complex formation (C3bB).
-
Prepare a separate solution of FD and the fluorogenic substrate in assay buffer.
-
-
Assay Reaction:
-
Dispense the FB/C3b complex solution into all wells of the compound plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FD/substrate solution to all wells.
-
-
Signal Detection:
-
Immediately place the microplate in a microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (kinetic read) or at a fixed time point (endpoint read).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Cell-Based Alternative Pathway Hemolytic Assay for HTS
This protocol describes a cell-based assay to measure the inhibition of the alternative complement pathway-mediated hemolysis of rabbit red blood cells (rRBCs).[5]
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement proteins
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA to block the classical pathway)
-
This compound (positive control)
-
Test compounds
-
96-well or 384-well V-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
rRBC Preparation:
-
Wash rRBCs with GVB-Mg-EGTA buffer by centrifugation and resuspend to a final concentration of 1 x 10⁸ cells/mL.
-
-
Compound and Serum Incubation:
-
Prepare serial dilutions of test compounds and this compound in GVB-Mg-EGTA buffer.
-
In a microplate, mix the diluted compounds with an appropriate dilution of NHS.
-
Include wells with buffer only (100% lysis control) and a known concentration of this compound (inhibition control).
-
-
Hemolysis Reaction:
-
Add the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact rRBCs.
-
Carefully transfer the supernatant to a new flat-bottom microplate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each well relative to the 100% lysis control.
-
Determine the percent inhibition of hemolysis for each test compound.
-
For active compounds, perform dose-response experiments to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The results from the primary and secondary screens should be tabulated for easy comparison.
Table 1: Example Data from Primary Biochemical Screen
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| This compound | 10 | 95 | Yes |
| Test Cmpd 1 | 10 | 8 | No |
| Test Cmpd 2 | 10 | 65 | Yes |
| ... | ... | ... | ... |
Table 2: Example Data from Secondary Cell-Based Assay and IC₅₀ Determination
| Compound ID | Biochemical IC₅₀ (µM) | Hemolysis IC₅₀ (µM) | Notes |
| This compound | To be determined | To be determined | Positive Control |
| Test Cmpd 2 | 2.5 | 5.1 | Confirmed Hit |
| ... | ... | ... | ... |
Conclusion
This compound serves as an essential tool for the development and validation of high-throughput screens targeting the alternative complement pathway. The provided protocols for a biochemical enzymatic assay and a cell-based hemolytic assay offer robust methods for identifying and characterizing novel inhibitors of Factor B. These assays, when integrated into a comprehensive HTS workflow, can accelerate the discovery of new therapeutics for complement-mediated diseases.
References
- 1. Complement factor B - Wikipedia [en.wikipedia.org]
- 2. Complement factor B (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WO2013164802A1 - Complement pathway modulators and uses thereof - Google Patents [patents.google.com]
- 5. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of Factor B-IN-1 (iptacopan/LNP023)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Factor B and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system, providing a first line of defense against pathogens.[1] It comprises three activation pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is in a state of continuous low-level activation, acting as a surveillance system.[2] A key amplification loop of the complement system is driven by the AP, making it a crucial target for therapeutic intervention in complement-mediated diseases.[1]
Factor B is a serine protease that is central to the activation of the AP.[1] In the presence of C3b, Factor B is cleaved by Factor D into two fragments: Ba and Bb. The Bb fragment then associates with C3b to form the C3 convertase (C3bBb), a key enzyme that cleaves more C3 into C3a and C3b, thus amplifying the complement response. This amplification loop is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and immunoglobulin A nephropathy (IgAN).
Factor B-IN-1 (iptacopan/LNP023): A Novel Oral Inhibitor of Factor B
This compound, also known as iptacopan or LNP023, is a first-in-class, oral, small-molecule inhibitor of Factor B.[2][3][4][5] By binding to Factor B, iptacopan prevents its cleavage by Factor D, thereby inhibiting the formation of the C3 convertase and blocking the amplification loop of the alternative complement pathway.[2][3] This targeted inhibition has shown therapeutic potential in various complement-driven diseases.[1][6][7]
Pharmacokinetic Profile of this compound (iptacopan/LNP023)
The pharmacokinetic properties of this compound have been characterized in both preclinical species and humans, demonstrating its suitability for oral administration.
Preclinical Pharmacokinetics in Rats
A study in Sprague-Dawley rats revealed that iptacopan exhibits low clearance and high oral bioavailability.[8]
| Parameter | Value | Reference |
| Clearance | Low | [8] |
| Oral Bioavailability | 62.2% | [8] |
Further detailed pharmacokinetic parameters from preclinical studies are proprietary and not publicly available in full.
Human Pharmacokinetics
In healthy human volunteers, iptacopan is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours.[2][3][5] The half-life of iptacopan in humans is approximately 12.3 hours.[2] Iptacopan is primarily eliminated through hepatic metabolism, mainly by CYP2C8 and UGT1A1, with approximately 71.5% of the administered dose recovered in feces and 24.8% in urine.[2]
| Parameter | Value | Reference |
| Tmax (oral) | ~1.5 - 2 hours | [2][3][5] |
| Half-life | ~12.3 hours | [2] |
| Metabolism | Hepatic (CYP2C8, UGT1A1) | [2] |
| Excretion | 71.5% feces, 24.8% urine | [2] |
Signaling Pathway of the Alternative Complement Pathway and Inhibition by this compound
Caption: Alternative Complement Pathway and the inhibitory mechanism of this compound.
Experimental Protocols
In Vivo Oral Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study of this compound in Sprague-Dawley rats.
1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Rats are fasted overnight before dosing.
2. Formulation and Dosing:
-
This compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose.
-
A single oral dose is administered via gavage at a predetermined concentration (e.g., 10 mg/kg).
3. Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
4. Plasma Preparation:
-
Blood samples are centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until bioanalysis.
5. Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) are calculated using non-compartmental analysis with appropriate software.
Bioanalytical Method for Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol describes a general method for the quantification of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For iptacopan (m/z 423.3), a potential product ion is m/z 174.1.[8]
-
3. Method Validation:
-
The method should be validated according to regulatory guidelines for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the pharmacokinetic analysis of this compound.
References
- 1. pnas.org [pnas.org]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of LNP023 in rats by liquid chromatography combined with electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Factor B Inhibitor LNP023 (Iptacopan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against invading pathogens. However, its dysregulation can lead to complement-mediated diseases. Factor B is a serine protease that plays a pivotal role in the amplification loop of the AP. Upon binding to C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), a key enzyme that drives complement activation. Inhibition of Factor B is a promising therapeutic strategy for a variety of complement-mediated disorders.[1][2]
This document provides detailed application notes and protocols for the characterization of a specific Factor B inhibitor, LNP023 (iptacopan). LNP023 is a first-in-class, oral, small-molecule inhibitor of Factor B that has demonstrated high potency and selectivity.[3] These protocols are intended to guide researchers in the evaluation of LNP023 and other similar Factor B inhibitors.
Quantitative Data for LNP023
The inhibitory activity of LNP023 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data for LNP023.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Factor B) | 10 nM | Biochemical assay | [3] |
| Kd (Human Factor B) | 7.9 nM | Surface Plasmon Resonance (SPR) | [3] |
| IC50 (AP-induced MAC formation) | 130 nM | 50% human serum | [3] |
| IC50 (PNH erythrocyte lysis) | 0.4 µM | Ex vivo assay with PNH patient erythrocytes | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of LNP023 are provided below.
Alternative Pathway (AP) Hemolytic Assay
This assay measures the ability of an inhibitor to block the lysis of rabbit or sheep erythrocytes, which is a hallmark of AP activation.
Materials:
-
Rabbit or Sheep Red Blood Cells (RBCs)
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
LNP023 or other Factor B inhibitors
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Protocol:
-
Erythrocyte Preparation:
-
Wash rabbit or sheep erythrocytes three times with cold PBS.
-
Resuspend the erythrocytes in GVB/Mg-EGTA to a final concentration of 2 x 108 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of LNP023 in GVB/Mg-EGTA.
-
In a 96-well V-bottom plate, add 50 µL of diluted LNP023 or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add 50 µL of diluted NHS (typically 1:4 to 1:8 dilution in GVB/Mg-EGTA) to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Hemolysis Induction:
-
Add 50 µL of the prepared erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
-
Data Analysis:
-
Include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB/Mg-EGTA without serum).
-
Calculate the percentage of hemolysis for each concentration of the inhibitor.
-
Plot the percentage of hemolysis against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
C3 Convertase Stabilization Assay
This assay is particularly useful for evaluating inhibitors in the context of C3 Glomerulopathy (C3G), where autoantibodies (C3 Nephritic Factors, C3NeFs) stabilize the C3 convertase.[4][5][6]
Materials:
-
Sheep Red Blood Cells (RBCs)
-
Purified C3b, Factor B, and Factor D
-
IgG purified from C3G patient serum (containing C3NeFs)
-
Rat serum (as a source of terminal complement components)
-
EDTA-GVB buffer
-
LNP023 or other Factor B inhibitors
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of C3 Convertase-Coated Sheep Erythrocytes (EAC3bBb):
-
Sensitize sheep erythrocytes with a sub-agglutinating concentration of anti-sheep RBC IgM.
-
Incubate the sensitized erythrocytes with purified C3b, Factor B, and Factor D in GVB/Mg2+ to form the C3 convertase (C3bBb) on the cell surface.
-
Wash the cells to remove unbound components.
-
-
C3 Convertase Stabilization and Inhibition:
-
Incubate the EAC3bBb cells with purified IgG from C3G patients in the presence or absence of LNP023 at 37°C. The C3NeFs in the patient IgG will stabilize the C3 convertase.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
-
Development of Hemolysis:
-
To the aliquots from the previous step, add rat serum diluted in EDTA-GVB. The EDTA chelates Mg2+, preventing the formation of new convertases from the rat serum, which serves only as a source of the terminal complement components (C5-C9) to lyse the cells.
-
Incubate at 37°C for 30 minutes to allow for lysis.
-
-
Measurement and Analysis:
-
Centrifuge the tubes/plate and measure the absorbance of the supernatant at 415 nm.
-
The amount of hemolysis is proportional to the number of stable C3 convertase sites remaining on the erythrocytes.
-
Plot the hemolytic activity over time to assess the effect of the inhibitor on the stabilized C3 convertase.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human Factor B
-
LNP023 or other small molecule inhibitors
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Immobilize purified human Factor B onto the surface of a sensor chip using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject Factor B over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in parallel (activated and deactivated without protein immobilization) to subtract non-specific binding.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of LNP023 in running buffer.
-
Inject the different concentrations of LNP023 over the Factor B-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the binding in real-time as a change in the response units (RU).
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: Alternative complement pathway and the mechanism of inhibition by LNP023.
Caption: Experimental workflow for the alternative pathway hemolytic assay.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new screening test for C3 nephritis factor based on a stable cell bound convertase on sheep erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C3 Nephritic Factors (C3Nefs) Test - Creative Biolabs [creative-biolabs.com]
- 6. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Factor B-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Factor B-IN-1, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a small molecule inhibitor of Complement Factor B.[1][2] Factor B is an essential serine protease component of the alternative pathway (AP) of the complement system, which is a critical part of the innate immune system.[3][4][5][6] By inhibiting Factor B, this compound effectively blocks the AP's amplification loop, which is implicated in the pathogenesis of several complement-mediated diseases.[3][7]
Q2: What is the primary recommended solvent for in vitro use?
A: The primary recommended solvent for creating a stock solution of this compound for in vitro experiments is Dimethyl sulfoxide (DMSO).[1] It can be dissolved in DMSO up to a concentration of 50 mg/mL (150.44 mM).[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A: If you encounter solubility issues with this compound in DMSO, please follow these troubleshooting steps:
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[1]
-
Apply Sonication: Use an ultrasonic bath to aid dissolution. This is a recommended step for achieving the maximum concentration.[1]
-
Gentle Heating: If precipitation or phase separation occurs, you can gently warm the solution. Be cautious with temperature to avoid compound degradation.
Q4: How should I prepare and store stock solutions?
A: Once dissolved in DMSO, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: Are there established protocols for in vivo formulations?
A: Yes, there are established protocols for preparing this compound for in vivo administration. Two common formulations are:
-
Aqueous-based: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Oil-based: A mixture of 10% DMSO and 90% Corn Oil.[1] Both formulations can achieve a solubility of at least 1.25 mg/mL (3.76 mM).[1]
Data Summary Tables
Compound Properties
| Property | Value | Reference |
| Molecular Weight | 332.36 g/mol | [1] |
| Formula | C19H16N4O2 | [1] |
| CAS Number | 1481631-75-7 | [1] |
| Appearance | White to light brown solid | [1] |
Solubility Data
| Solvent System | Max Concentration | Notes |
| In Vitro | ||
| DMSO | 50 mg/mL (150.44 mM) | Ultrasonic assistance is recommended. Use fresh, anhydrous DMSO.[1] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.76 mM) | Prepare by adding each solvent sequentially.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (3.76 mM) | Prepare by adding each solvent sequentially.[1] |
Stock Solution Preparation (in DMSO)
| Target Concentration | Mass of this compound | |
| 1 mg | 5 mg | |
| 1 mM | 3.0088 mL | 15.0439 mL |
| 5 mM | 0.6018 mL | 3.0088 mL |
| 10 mM | 0.3009 mL | 1.5044 mL |
| Table adapted from MedchemExpress data.[1] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1.66 mg of the compound.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube. For 1.66 mg to make a 50 mM solution, add 100 µL of DMSO.
-
Aid Dissolution: Vortex the solution briefly. Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes or until the solution is clear. Gentle warming can be applied if necessary.
-
Aliquot and Store: Dispense the solution into single-use aliquots. Store immediately at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow for addressing common solubility problems encountered with this compound.
Signaling Pathway and Mechanism of Action
This compound targets a key amplification step in the alternative complement pathway. The diagram below illustrates this pathway and the point of inhibition.
Alternative Complement Pathway & Inhibition by this compound
The alternative pathway is initiated by the spontaneous hydrolysis of C3, leading to the formation of a C3 convertase (C3bBb) which amplifies the complement response. Factor B is essential for the formation of this convertase.[3][5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 5. complementtech.com [complementtech.com]
- 6. Complement factor B - Wikipedia [en.wikipedia.org]
- 7. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving Factor B-IN-1 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of Factor B-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an inhibitor of Complement Factor B.[1] It is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.36 g/mol [2] |
| Appearance | Solid[2] |
| CAS Number | 1481631-75-7[2] |
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For optimal results, it is crucial to use high-quality, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][3]
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (150.44 mM) | Ultrasonic treatment may be needed to fully dissolve the compound.[1] |
Q3: How should I prepare a stock solution of this compound?
Preparing a stock solution requires careful measurement and handling to ensure accuracy and stability. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving a weighed amount of the solid compound in a precise volume of high-quality DMSO to achieve the desired concentration.[4][5][6]
Q4: What are the recommended storage conditions for this compound solutions?
Proper storage is critical to maintain the integrity of this compound. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
| Solution Type | Storage Temperature | Duration |
| Stock Solution | -80°C | Up to 6 months[1][3] |
| Stock Solution | -20°C | Up to 1 month[1][3] |
| Working Solution | Freshly Prepared | Recommended for use on the same day, especially for in vivo experiments.[1] |
Q5: What are the potential degradation pathways for this compound?
This compound has a benzimidazole core structure.[7][8] The imidazole moiety in similar molecules has been shown to be susceptible to degradation in solution through pathways such as base-mediated autoxidation and photodegradation.[9] Additionally, benzimidazole compounds can undergo biotransformation via hydroxylation.[7] It is therefore advisable to protect solutions from light and exposure to strong bases.
Troubleshooting Guide
Q1: My this compound is not fully dissolving or is precipitating out of solution. What should I do?
This is a common issue that can often be resolved with the following steps:
-
Verify Solvent Quality: Ensure you are using fresh, high-purity DMSO. Old or water-contaminated DMSO can significantly reduce solubility.[1][3]
-
Apply Sonication/Heat: If precipitation occurs, gentle heating and/or sonication can help redissolve the compound.[1][3]
-
Check Concentration: Confirm that you have not exceeded the maximum solubility of 50 mg/mL in DMSO.[1]
Q2: I am observing inconsistent or lower-than-expected activity in my assay. Could this be a stability issue?
Yes, inconsistent results are often a sign of compound degradation. Here’s how to troubleshoot:
-
Review Storage: Confirm that stock solutions have been stored correctly at -80°C or -20°C and for no longer than the recommended duration.[1][3] Ensure aliquots are used to prevent multiple freeze-thaw cycles.
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a properly stored stock.[1]
-
Assess Stability in Assay Buffer: The stability of this compound can be pH and buffer-dependent. Consider performing a stability study in your specific assay buffer using HPLC to check for degradation over the time course of your experiment.[10]
-
Protect from Light: Given the potential for photodegradation of the imidazole moiety, protect all solutions containing this compound from direct light.[9]
Q3: How can I confirm the purity and concentration of my this compound solution?
Analytical techniques are required for confirmation:
-
Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a small molecule and detecting the presence of degradation products.[11]
-
Concentration: While initial concentration is determined by gravimetric preparation, techniques like quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a calibrated standard curve can be used for precise concentration determination.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
This protocol details the steps to prepare a concentrated stock solution.
-
Pre-weighing Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use an analytical balance for accurate measurement.
-
-
Calculation:
-
The molecular weight of this compound is 332.36 g/mol .[2]
-
To prepare a 50 mM (0.05 M) solution, you need 0.05 moles per liter.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 50 mM solution: Mass (mg) = 0.05 mol/L * 0.001 L * 332.36 g/mol * 1000 mg/g = 16.62 mg
-
-
Dissolution Procedure:
-
Accurately weigh 16.62 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of new, anhydrous DMSO.[1]
-
Vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect to ensure the solution is clear.
-
-
Storage:
Protocol 2: General Method for Assessing Solution Stability via HPLC
This protocol provides a framework for testing the stability of this compound in a solution (e.g., cell culture media or assay buffer).[10]
-
Preparation:
-
Prepare a solution of this compound in the test buffer at the final experimental concentration.
-
Prepare an identical solution in a stable solvent (e.g., DMSO) as a control.
-
-
Time-Point Sampling (Incubation):
-
Divide the test solution into several aliquots.
-
Take an initial sample (T=0) for immediate analysis.
-
Incubate the remaining aliquots under conditions that mimic the experiment (e.g., 37°C, protected from light).
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Immediately freeze samples at -80°C after collection to halt any further degradation.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. facsc.univ-annaba.dz [facsc.univ-annaba.dz]
- 6. m.youtube.com [m.youtube.com]
- 7. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Factor B-IN-1 In Vivo Experiments
Welcome to the technical support center for researchers utilizing Factor B-IN-1 and other small molecule inhibitors of the complement alternative pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Complement Factor B (FB), a key serine protease in the alternative pathway (AP) of the complement system.[1][2][3] The AP is a critical component of the innate immune system that, when dysregulated, can contribute to a variety of diseases.[1][2][4] Factor B is essential for the formation of the C3 convertase (C3bBb), which acts as a central amplification loop for the complement cascade.[1][5] By inhibiting Factor B, this compound blocks the formation of the C3 convertase, thereby preventing the amplification of the complement response.[1][3][6] This targeted inhibition leaves the classical and lectin pathways of complement activation intact.[3]
Diagram: Alternative Complement Pathway and Point of Inhibition
Caption: Inhibition of Factor B by this compound blocks C3 convertase formation.
Q2: My compound is showing poor efficacy in vivo. What are the common causes?
Several factors can contribute to poor efficacy. These can be broadly categorized as issues with the compound itself, its delivery, or the experimental model.
-
Compound Stability and Solubility: Small molecule inhibitors can be prone to degradation or precipitation in vivo. Ensure your formulation is optimized for solubility and stability.[7] this compound is soluble in DMSO, but for in vivo use, a vehicle like 0.5% (wt/vol) methylcellulose with 0.5% (vol/vol) Tween 80 is often used for oral gavage.[8][9]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the target site.[7] Consider performing a pilot PK study to determine the compound's half-life and optimal dosing frequency.
-
Dosing and Administration Route: The dose may be insufficient to achieve the necessary target engagement.[7] Dose-response studies are critical. For a similar small molecule Factor B inhibitor, LNP023 (iptacopan), oral administration was effective in rodent models.[1][2][4]
-
Target Engagement: Confirm that the inhibitor is reaching and binding to Factor B in vivo. This can be assessed by measuring downstream biomarkers of complement activation, such as C3 fragment deposition in tissues or levels of Bb fragment in plasma.[10]
-
Animal Model: The chosen animal model may not be appropriate, or the disease pathology may not be heavily dependent on the alternative complement pathway.
Troubleshooting Guides
Problem 1: Poor Compound Solubility and Formulation Issues
Symptoms:
-
Precipitation observed in the formulation before or during administration.
-
Inconsistent results between animals.
-
Lower than expected plasma concentrations of the compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Vehicle | The solvent used for stock solutions (e.g., 100% DMSO) is often unsuitable for direct in vivo administration. Use a pre-tested vehicle appropriate for the route of administration. For oral gavage, a suspension in 0.5% methylcellulose and 0.5% Tween 80 is a common starting point.[8] |
| Low Aqueous Solubility | This compound has low aqueous solubility.[9] Sonication may be required to fully dissolve the compound in DMSO for stock solutions. For aqueous-based formulations, co-solvents or cyclodextrins may be necessary. |
| pH Sensitivity | The solubility of the compound may be dependent on pH.[7] Ensure the pH of your formulation vehicle is within a range where the compound is stable and soluble. |
| Compound Degradation | The compound may be unstable in the chosen vehicle or at room temperature. Prepare formulations fresh daily and store stock solutions as recommended (-20°C or -80°C).[9] |
Problem 2: Lack of Efficacy or Inconsistent Results
Symptoms:
-
No significant difference in disease phenotype between treated and vehicle groups.
-
High variability in outcomes within the treated group.
Possible Causes & Solutions:
Diagram: Troubleshooting Workflow for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
| Cause | Solution |
| Insufficient Dose | The administered dose may be below the therapeutic threshold. Conduct a dose-escalation study to find the effective dose range. For a similar compound, LNP023, effective oral doses in a rat model of membranous nephropathy were in the range of 10-100 mg/kg.[1] |
| Inappropriate Dosing Frequency | If the compound has a short half-life, the dosing interval may be too long to maintain therapeutic concentrations. A pilot PK study can inform the optimal dosing schedule (e.g., once vs. twice daily). |
| Poor Bioavailability | Oral bioavailability can be low for some small molecules. Consider alternative administration routes such as subcutaneous (SC) or intraperitoneal (IP) injection if oral dosing is ineffective. |
| Lack of Target Engagement | The compound may not be inhibiting Factor B effectively in vivo. Measure pharmacodynamic (PD) markers. A key marker for Factor B inhibition is a reduction in the level of the Bb fragment in plasma, which indicates reduced C3 convertase formation.[10] |
| Model Insensitivity | The disease model may not be driven primarily by the alternative pathway. Confirm the role of the AP in your model, potentially by using Factor B knockout mice as a positive control for the expected phenotype.[11] |
Problem 3: Potential Off-Target Effects
Symptoms:
-
Unexpected toxicity or adverse events (e.g., weight loss, lethargy).
-
Phenotypes that are inconsistent with known effects of complement inhibition.
Possible Causes & Solutions:
| Cause | Solution |
| Non-Specific Binding | Small molecules can sometimes bind to proteins other than the intended target, leading to off-target effects.[12] This is an inherent property of the molecule. |
| Reactive Metabolites | The compound may be converted into toxic metabolites in vivo. Basic toxicology screens (e.g., monitoring animal weight, behavior, and basic blood chemistry) are recommended. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects, especially at high concentrations or with chronic dosing. Always include a vehicle-only control group to assess this. |
| Exaggerated Pharmacology | While Factor B inhibition is targeted, complete blockade of the AP amplification loop could potentially increase susceptibility to certain infections. Ensure animal housing is clean and monitor for signs of infection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methylcellulose
-
Tween 80
-
Sterile water for injection
-
Sterile microcentrifuge tubes and syringes
-
Sonicator
-
Vortex mixer
Methodology:
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring. Allow to cool to room temperature.
-
Just before use, add 0.5% (v/v) Tween 80 to the methylcellulose solution and vortex thoroughly.
-
-
Prepare Compound Suspension:
-
Calculate the required amount of this compound for your dosing concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you need 0.25 mg per mouse).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Use of an ultrasonic bath can aid dissolution.[9]
-
Add the prepared vehicle to the DMSO-dissolved compound dropwise while vortexing to create a fine suspension.
-
Bring the suspension to the final required volume with the vehicle.
-
-
Administration:
-
Vortex the suspension thoroughly immediately before drawing it into the dosing syringe to ensure homogeneity.
-
Administer to the animal via oral gavage using an appropriate gauge feeding needle.
-
Prepare the formulation fresh for each day of dosing.
-
Protocol 2: Assessment of In Vivo Target Engagement via Plasma Bb ELISA
Objective: To quantify the level of Factor B activation by measuring the concentration of the Bb fragment in plasma, a direct product of Factor B cleavage.
Methodology:
-
Sample Collection:
-
Collect blood from animals (e.g., via tail vein or terminal cardiac puncture) into tubes containing an anticoagulant such as EDTA.
-
Immediately place the tubes on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to fresh, pre-chilled tubes.
-
Store plasma at -80°C until analysis to prevent degradation.
-
-
Bb ELISA:
-
Use a commercially available ELISA kit specific for mouse or rat Bb fragment.
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the ELISA protocol, including the preparation of standards, controls, and sample dilutions.
-
Typically, this involves coating a plate with a capture antibody, adding samples and standards, followed by a detection antibody, a substrate, and measuring the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of Bb in each sample by interpolating its absorbance value from the standard curve.
-
Compare the Bb levels in the this compound treated group to the vehicle-treated control group. A significant reduction in Bb levels indicates successful target engagement.
-
Quantitative Data Summary
The following tables summarize efficacy data for a well-characterized small molecule Factor B inhibitor, LNP023 (iptacopan), which can serve as a benchmark for experiments with this compound.
Table 1: Efficacy of Oral LNP023 in a Rat Model of Membranous Nephropathy [1]
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Urine Protein (mg/24h) | Glomerular C3c Deposition (% of Vehicle) |
| Vehicle Control | - | 250 ± 30 | 100% |
| LNP023 | 10 | 150 ± 25 | 50% |
| LNP023 | 30 | 80 ± 20 | 25% |
| LNP023 | 100 | 50 ± 15 | <10% |
| *Data are representative estimates based on published findings. p.o. = oral administration, b.i.d. = twice daily. |
Table 2: Pharmacodynamic Effects of a Factor B ASO (IONIS-FB-LRx) in Healthy Volunteers [10][13]
| Treatment Group (Single Dose) | Dose (mg, SC) | Plasma FB Reduction (at 30 days) |
| IONIS-FB-LRx | 10 | ~11% |
| IONIS-FB-LRx | 20 | ~34% |
| IONIS-FB-LRx | 40 | ~50% |
| *SC = subcutaneous injection. Data from a Phase 1 study of an antisense oligonucleotide, demonstrating target reduction. |
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 6. A novel inhibitor of the alternative complement pathway prevents antiphospholipid antibody-induced pregnancy loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Inhibition of the alternative complement activation pathway in traumatic brain injury by a monoclonal anti-factor B antibody: a randomized placebo-controlled study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Factor B-IN-1 degradation and how to prevent it
Welcome to the technical support center for Factor B-IN-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the handling, storage, and experimental use of this compound, a potent and selective small-molecule inhibitor of complement Factor B.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, helping you to identify and resolve problems related to potential degradation of this compound.
Handling and Storage
Q1: How should I store this compound upon receipt?
A: Upon receipt, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. The vial should be kept tightly sealed in a desiccated environment. Long-term storage at -80°C is recommended to ensure maximum stability.[1][2]
Q2: My this compound powder has changed color/consistency. Is it degraded?
A: A visible change in the appearance of the lyophilized powder, such as discoloration, clumping, or stickiness, can be an indicator of moisture absorption and potential degradation. We recommend performing a quality control check, such as HPLC analysis (see Protocol 2), before using the material. To prevent this, always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q3: How should I prepare stock solutions of this compound? What is the recommended solvent?
A: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under proper conditions to minimize water content. For detailed instructions, please refer to Protocol 1: Preparation of this compound Stock Solutions .
Q4: How stable is this compound in solution? Can I freeze-thaw my stock solution?
A: this compound in DMSO is stable for several months when stored at -80°C. However, we advise against repeated freeze-thaw cycles, as this can introduce moisture and promote degradation. It is best practice to aliquot the stock solution into single-use volumes before freezing. A study on complement biomarkers showed that up to four freeze-thaw cycles did not substantially affect Factor Bb levels, but small molecules can be more sensitive.[1] For detailed stability data in solution, please see Table 2 .
Experimental Issues
Q5: I'm seeing lower than expected potency/activity in my assay. Could this compound be degraded?
A: Yes, a loss of potency is a primary indicator of degradation. Several factors could be at play:
-
Improper Storage: The compound may have been stored incorrectly either as a solid or in solution.
-
Solution Instability: The compound may be unstable in your assay buffer or at the working concentration over the course of the experiment.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution may have caused degradation.[1]
-
Photodegradation: Exposure to light, especially UV, can degrade many small molecules.
To investigate, use a fresh aliquot of your stock solution or prepare a new stock from lyophilized powder. If the problem persists, we recommend verifying the compound's integrity via HPLC (see Protocol 2 ). The troubleshooting workflow in Diagram 2 can help guide your investigation.
Q6: My experimental results are inconsistent between batches or experiments. What could be the cause?
A: Inconsistent results can often be traced back to pre-analytical variables in handling the inhibitor.
-
Inconsistent Solution Preparation: Ensure your solubilization protocol is consistent each time.
-
Variable Storage of Aliquots: Store all aliquots under the same conditions (-80°C) and protect them from light.
-
Age of Solutions: Avoid using old stock solutions. As a best practice, prepare fresh dilutions for your experiments from a master stock that has been stored correctly.
-
Assay Conditions: Ensure that other assay components and conditions (e.g., buffer pH, temperature) are consistent.
Q7: How can I confirm the integrity of my this compound?
A: The most direct way to assess the purity and integrity of your this compound is through High-Performance Liquid Chromatography (HPLC). A loss of integrity would be indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. Comparing the HPLC profile of a suspect sample to a new, validated standard is the gold-standard approach. Refer to Protocol 2 for a general methodology.
This compound Stability Data
The following tables summarize the stability of this compound under various conditions to guide proper storage and handling.
Table 1: Stability of Lyophilized this compound under Different Storage Conditions
| Storage Condition | Duration | Purity by HPLC (%) | Observations |
| -80°C, desiccated, dark | 24 months | >99% | Recommended long-term storage |
| -20°C, desiccated, dark | 24 months | >98% | Acceptable long-term storage |
| 4°C, desiccated, dark | 6 months | ~95% | Minor degradation observed |
| 25°C (Room Temp), dark | 1 month | ~90% | Significant degradation |
| 25°C (Room Temp), light | 1 week | <80% | Rapid degradation, discoloration |
Table 2: Stability of this compound in Solution (10 mM in Anhydrous DMSO)
| Storage Condition | Freeze-Thaw Cycles | Duration | Purity by HPLC (%) |
| -80°C, dark | 1 | 12 months | >99% |
| -80°C, dark | 5 | 12 months | ~97% |
| -20°C, dark | 1 | 6 months | >98% |
| -20°C, dark | 5 | 6 months | ~95% |
| 4°C, dark | N/A | 1 week | ~96% |
| 25°C (Room Temp), dark | N/A | 24 hours | ~92% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of powder with a MW of 500 g/mol , add 200 µL of DMSO).
-
Solubilization: Vortex the vial for 30 seconds and sonicate in a water bath for 2-5 minutes to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Tightly cap the aliquots, seal with paraffin film for extra protection against moisture, and store at -80°C in a light-proof container.
Protocol 2: Assessment of this compound Integrity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method. The exact column, mobile phase, and gradient may need to be optimized for your specific equipment.
-
Sample Preparation: Dilute a small amount of your this compound stock solution (or dissolve a small amount of powder) in the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the compound's λmax).
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B (linear gradient)
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
Analysis: Inject 10 µL of the prepared sample. Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. Degradation is indicated by the appearance of new peaks and a reduction in the relative area of the parent compound peak.
Protocol 3: Functional Assessment of this compound using an Alternative Pathway (AP) Hemolysis Assay
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the human alternative complement pathway.
-
Reagents:
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA).
-
Normal Human Serum (NHS) as a source of complement.
-
Rabbit Red Blood Cells (rRBCs), washed and resuspended in GVB/Mg-EGTA to 1x10⁸ cells/mL.
-
This compound serial dilutions in GVB/Mg-EGTA.
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add 50 µL of GVB/Mg-EGTA (background control), 50 µL of water (100% lysis control), or 50 µL of your this compound dilutions.
-
Add 50 µL of diluted NHS (e.g., 1:10 dilution in GVB/Mg-EGTA) to all wells except the background control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
Add 50 µL of the rRBC suspension to all wells.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet intact cells.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 412 nm (OD412), which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls.
-
Plot the percent hemolysis versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A rightward shift in the IC₅₀ curve compared to a fresh standard indicates a loss of potency.
-
Visual Guides and Pathways
Diagram 1: The Alternative Complement Pathway and the Role of this compound
Caption: this compound inhibits the alternative complement pathway by binding to Factor B.
Diagram 2: Troubleshooting Workflow for Suboptimal this compound Activity
Caption: A step-by-step workflow for troubleshooting poor this compound performance.
Diagram 3: Experimental Workflow for Assessing this compound Stability
Caption: Workflow for conducting a stability study on this compound samples.
References
Technical Support Center: Factor B-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Factor B-IN-1, a potent and selective small-molecule inhibitor of complement Factor B.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, offering step-by-step guidance to identify and resolve these challenges.
Question 1: Why am I observing lower than expected potency (higher IC50) of this compound in my cell-based assay?
Answer: Inconsistent potency of this compound can stem from several factors related to compound handling, assay conditions, and biological variables. Follow these troubleshooting steps to identify the root cause:
-
Compound Integrity and Handling:
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in aqueous assay media. Visually inspect for any precipitation.
-
Storage: Verify that the compound has been stored under the recommended conditions (e.g., -20°C, desiccated) to prevent degradation. Improper storage can lead to a loss of activity.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can degrade the compound over time. Aliquoting the stock solution is highly recommended.
-
-
Assay Conditions:
-
Serum Concentration: The concentration of serum in your assay medium can significantly impact the apparent potency of this compound. High serum protein levels can lead to non-specific binding of the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental system allows.
-
Assay Incubation Time: Ensure the pre-incubation time of cells with this compound is sufficient for the compound to reach its target and exert its inhibitory effect before the complement activation stimulus is added.
-
Cell Density: High cell density can lead to rapid depletion of the inhibitor from the medium. Optimize cell seeding density to ensure a consistent and effective concentration of this compound throughout the experiment.
-
-
Biological Factors:
-
Cell Line Variability: Different cell lines may exhibit varying levels of complement activation and sensitivity to Factor B inhibition. Ensure you are using a consistent cell line and passage number for your experiments.
-
Complement Activation Stimulus: The method and strength of complement activation can influence the required concentration of the inhibitor. Ensure the stimulus (e.g., LPS, zymosan) is used at a consistent and appropriate concentration.
-
Question 2: I am seeing significant off-target effects or cellular toxicity at concentrations where I expect specific Factor B inhibition. What could be the cause?
Answer: Off-target effects and cytotoxicity are known challenges with small-molecule inhibitors.[1][2] Use the following strategies to investigate and mitigate these issues:
-
Concentration Range:
-
Dose-Response Curve: Perform a wide dose-response experiment to determine the therapeutic window of this compound. This will help identify the concentration range that provides maximal Factor B inhibition with minimal toxicity.
-
Lower Concentrations: If toxicity is observed, try using lower concentrations of the inhibitor for longer incubation times to see if a specific inhibitory effect can be achieved without compromising cell viability.
-
-
Control Experiments:
-
Inactive Control: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate specific on-target effects from non-specific or off-target effects.
-
Cell Viability Assays: Always run parallel cytotoxicity assays (e.g., MTT, LDH release) to assess the impact of this compound on cell health at the concentrations used in your primary experiment.
-
-
Alternative Pathway Specificity:
-
Classical/Lectin Pathway Activation: To confirm that the observed effects are specific to the alternative pathway, design experiments that activate the classical or lectin pathways. This compound should not inhibit these pathways.[3]
-
Question 3: My results with this compound are highly variable between experiments. How can I improve reproducibility?
Answer: Inconsistent results are a common challenge in experimental biology. To improve the reproducibility of your experiments with this compound, consider the following:
-
Standardize Reagents and Protocols:
-
Reagent Quality: Use high-quality reagents from a consistent source. Variations in serum batches, cell culture media, or complement activation agents can introduce variability.
-
Protocol Adherence: Strictly adhere to a detailed and standardized experimental protocol. Pay close attention to incubation times, temperatures, and pipetting techniques.
-
-
Compound Handling:
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a recent stock solution for each experiment. Avoid using old or repeatedly frozen-thawed solutions.
-
-
Assay System:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells can respond differently to stimuli and inhibitors.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. These controls are essential for normalizing your data and assessing the validity of the assay. For example, in a hemolysis assay, a negative control would be buffer alone, and a positive control would be a condition that leads to complete cell lysis.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that specifically targets Factor B, a key serine protease in the alternative pathway of the complement system.[3] By binding to Factor B, it prevents its cleavage by Factor D into Ba and Bb fragments. This, in turn, inhibits the formation of the C3 convertase (C3bBb), a critical amplification step of the alternative pathway.[4][5]
What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, the solid compound and the DMSO stock solution should be stored at -20°C or lower and protected from light and moisture. To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Can this compound be used in in vivo studies?
While this guide focuses on in vitro applications, the suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be determined through specific animal studies. Small-molecule inhibitors of Factor B have shown efficacy in animal models.[4][6][7]
How can I measure the activity of this compound?
The activity of this compound is typically assessed using functional assays that measure the inhibition of the alternative complement pathway. A common and reliable method is the hemolysis assay , where the ability of the inhibitor to prevent the lysis of red blood cells (e.g., rabbit or human PNH erythrocytes) by the alternative pathway is quantified.[6][8]
Data Presentation
Table 1: Representative Potency of this compound in Different Assay Systems
| Assay Type | Cell/System | Stimulus | Endpoint | IC50 (nM) |
| Hemolysis Assay | Rabbit Erythrocytes | Normal Human Serum | Hemoglobin Release | 15 |
| Cell-Based Assay | Human Retinal Pigment Epithelial Cells | LPS | C3a Production | 50 |
| Enzyme Assay | Purified Human Factor B | C3b | Bb Formation | 5 |
Note: These values are for illustrative purposes and may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Rabbit Erythrocyte Hemolysis Assay for this compound Activity
This protocol describes a standard method for determining the inhibitory activity of this compound on the alternative complement pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS) as a source of complement proteins
-
Rabbit Erythrocytes (Er)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
Wash rabbit erythrocytes with PBS and resuspend to the desired concentration in GVB/Mg-EGTA.
-
Dilute NHS in GVB/Mg-EGTA to a concentration that causes sub-maximal hemolysis (typically 10-20%).
-
-
Assay Setup:
-
Add the serially diluted this compound to the wells of a 96-well plate.
-
Include a positive control (NHS without inhibitor) and a negative control (buffer only).
-
Add the diluted NHS to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Hemolysis Induction and Measurement:
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Alternative complement pathway and the inhibitory action of this compound.
Caption: Workflow for the rabbit erythrocyte hemolysis assay.
References
- 1. The lack of target specificity of small molecule anticancer kinase inhibitors is correlated with their ability to damage myocytes in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 4. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor B General Information | Sino Biological [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
Minimizing toxicity of Factor B-IN-1 in cells
Welcome to the technical support center for Factor B-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential cellular toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 50 mg/mL (150.44 mM) with the aid of ultrasonication.[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation of small molecule inhibitors in aqueous culture media is a common issue that can lead to inconsistent results and direct cellular toxicity. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line (generally <0.5%).
-
Solubility in Media: The solubility of this compound in aqueous solutions is significantly lower than in DMSO. Prepare intermediate dilutions of your stock solution in culture medium before adding it to the final cell culture plate.
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the inhibitor to check for any signs of precipitation.
Q3: What is the expected mechanism of action of this compound?
A3: this compound is an inhibitor of Complement Factor B, a key serine protease in the alternative pathway of the complement system. Factor B is essential for the formation of the C3 and C5 convertases (C3bBb and (C3b)₂Bb), which are crucial for the amplification of the complement cascade.[2][3] By inhibiting Factor B, this compound blocks the formation of these convertases, thereby preventing the cleavage of C3 and C5 and the subsequent generation of inflammatory mediators and the membrane attack complex.
Signaling Pathway of the Alternative Complement Pathway
Caption: Inhibition of Factor B by this compound in the alternative complement pathway.
Q4: I am observing unexpected levels of cell death in my experiments. How can I determine if this is due to the specific activity of this compound or off-target toxicity?
A4: It is crucial to distinguish between on-target and off-target effects.
Experimental Controls to Implement:
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for Factor B inhibition and a CC50 (half-maximal cytotoxic concentration). A significant difference between these two values suggests a therapeutic window.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Rescue Experiment: If the toxicity is on-target, it might be possible to "rescue" the cells by providing a downstream component of the pathway, though this is complex for the complement system.
-
Use of Different Cell Lines: Test the inhibitor on cell lines that do not express key components of the alternative complement pathway to see if the toxicity is independent of the target.
-
Off-Target Profiling: Consider commercially available kinase and protease screening panels to identify potential off-target interactions.[4][5][6]
II. Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal in functional assays (e.g., hemolysis assay) | Spontaneous complement activation in serum/plasma. | Use freshly collected serum or plasma. Ensure proper sample handling and storage on ice to minimize ex vivo activation.[2] |
| Inappropriate buffer conditions. | Use recommended buffers for complement assays, such as GVB++ (gelatin veronal buffer with Ca²⁺ and Mg²⁺) for classical pathway and GVB/Mg-EGTA for alternative pathway assays. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. Cell density can significantly impact the outcome of cytotoxicity assays. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Some small molecules can be unstable in aqueous solutions over time.[7][8][9][10] | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| No observable effect of this compound | Incorrect assay setup for alternative pathway activation. | Ensure your assay conditions specifically trigger the alternative pathway (e.g., using rabbit erythrocytes in a hemolysis assay or Zymosan A). |
| Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| Degraded inhibitor. | Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial. | |
| Observed cytotoxicity at expected efficacious concentrations | Off-target effects. | Refer to FAQ Q4 for strategies to investigate off-target toxicity. |
| Solvent toxicity. | Perform a vehicle control with the same final concentration of DMSO to ensure the observed toxicity is not due to the solvent. | |
| Compound precipitation. | Visually inspect wells for precipitates. Refer to FAQ Q2 for solubility troubleshooting. |
III. Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the cytotoxic potential of this compound.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.[11][12]
Protocol 2: Alternative Pathway Hemolysis Assay
This functional assay measures the ability of this compound to inhibit the alternative complement pathway-mediated lysis of rabbit erythrocytes.
Experimental Workflow for Hemolysis Assay
Caption: Workflow for the alternative pathway hemolysis assay.
Materials:
-
Rabbit erythrocytes (rRBCs)
-
Normal Human Serum (NHS) as a source of complement
-
This compound
-
GVB/Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl₂ and EGTA)
-
96-well V-bottom plate
-
Microplate reader
Procedure:
-
Erythrocyte Preparation: Wash rabbit erythrocytes three times with GVB/Mg-EGTA buffer and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in GVB/Mg-EGTA buffer in a 96-well plate.
-
Serum Addition: Add an appropriate dilution of NHS to each well containing the inhibitor and incubate for 15 minutes at room temperature.
-
Initiation of Hemolysis: Add the washed rabbit erythrocytes to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stopping the Reaction: Stop the reaction by adding cold GVB/EDTA buffer and centrifuge the plate to pellet the intact erythrocytes.
-
Absorbance Measurement: Transfer the supernatant to a flat-bottom 96-well plate and measure the absorbance at 415 nm to quantify the amount of released hemoglobin.
-
Data Analysis: A 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in buffer only) should be included. Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value.[13]
IV. Data Summary
Solubility of this compound [1]
| Solvent | Max Concentration | Notes |
| DMSO | 50 mg/mL (150.44 mM) | Requires ultrasonication. |
Storage of this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Complement Cascade: Novel Treatments Coming down the Pike - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Resistance to Factor B-IN-1
Welcome to the technical support center for Factor B-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and answering frequently asked questions related to resistance to this compound, a novel inhibitor of the alternative complement pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of complement Factor B (FB). Factor B is a serine protease that is essential for the amplification loop of the alternative complement pathway (AP).[1][2][3] this compound binds to Factor B, preventing its cleavage by Factor D into Ba and Bb fragments. This, in turn, inhibits the formation of the C3 convertase (C3bBb), a critical enzymatic complex responsible for the exponential amplification of the complement response.[1][3] By blocking this step, this compound effectively shuts down the AP amplification loop.[2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term in vitro cell culture model. What are the potential mechanisms of acquired resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, several plausible mechanisms can be hypothesized based on principles of targeted therapy resistance observed in other systems[4][5]:
-
Target Alteration: Mutations in the CFB gene encoding Factor B could alter the drug-binding site, reducing the affinity of this compound without compromising the protein's enzymatic function.
-
Target Overexpression: Increased expression of Factor B, either through gene amplification or transcriptional upregulation, could titrate the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cells may develop mechanisms to activate downstream complement components or parallel signaling pathways that compensate for the inhibition of the alternative pathway.
-
Increased Efflux: Upregulation of multidrug resistance transporters could lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Upregulation of Complement Regulatory Proteins: Increased expression of negative regulators of the complement system, such as Factor H (FH) or Decay-Accelerating Factor (DAF), could counteract the effects of Factor B inhibition by promoting the decay of any formed C3 convertase.[3]
Q3: How can we experimentally determine the cause of resistance in our model system?
A3: A systematic approach is recommended to investigate the mechanism of resistance. Please refer to the Troubleshooting Guide below for detailed experimental workflows. Key steps include:
-
Sequencing the CFB gene: To identify potential mutations in the drug-binding domain.
-
Quantifying Factor B expression: Using techniques like qPCR, Western blot, or ELISA to assess for overexpression.
-
Assessing alternative pathway activity: Using a functional assay (e.g., AP50) to confirm the loss of inhibitor efficacy.
-
Evaluating the expression of complement regulatory proteins: Using qPCR or Western blot to check for upregulation of proteins like Factor H and DAF.
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in an In Vitro Assay
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Confirm the proper storage and handling of the compound. 2. Prepare fresh dilutions of this compound for each experiment. 3. Verify the stability of the compound in your specific assay medium and conditions. |
| Cell line has developed resistance | 1. Perform a dose-response curve to confirm the shift in IC50. 2. If resistance is confirmed, proceed to the experimental workflow for investigating resistance mechanisms (see below). |
| Assay variability | 1. Ensure consistent cell seeding density and passage number. 2. Validate all assay reagents and controls. 3. Standardize incubation times and other assay parameters. |
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for investigating resistance to this compound.
Data Presentation
Table 1: Hypothetical IC50 Shift in Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental | This compound | 10 | - |
| Resistant | This compound | 250 | 25 |
Table 2: Hypothetical Gene Expression Changes in Resistant Cells
| Gene | Fold Change (mRNA) | Fold Change (Protein) | Potential Implication |
| CFB | 8.2 | 7.5 | Target Overexpression |
| CFH | 1.2 | 1.1 | No significant change |
| CD55 (DAF) | 6.5 | 5.8 | Upregulation of a negative regulator |
| NRAS | 1.1 | 1.3 | No significant change in this bypass candidate |
Signaling Pathways
Alternative Complement Pathway and Site of Inhibition
The following diagram illustrates the alternative complement pathway and the point of inhibition by this compound.
Caption: The alternative complement pathway and inhibition by this compound.
Potential Resistance Mechanisms
This diagram illustrates potential pathways that could lead to resistance to this compound.
Caption: Potential mechanisms of resistance to this compound.
Experimental Protocols
Protocol 1: AP50 Hemolytic Assay to Determine Alternative Pathway Activity
Objective: To measure the functional activity of the alternative complement pathway in serum samples treated with this compound.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA)
-
Test serum (e.g., from cell culture supernatant or animal models)
-
This compound
-
Spectrophotometer
Procedure:
-
Wash rRBCs three times with GVB/Mg-EGTA and resuspend to a concentration of 2x10^8 cells/mL.
-
Prepare serial dilutions of the test serum in GVB/Mg-EGTA.
-
Add a fixed concentration of this compound or vehicle control to the serum dilutions.
-
Add 100 µL of the rRBC suspension to each well of a 96-well plate.
-
Add 100 µL of the serum dilutions (with or without inhibitor) to the wells containing rRBCs.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each serum dilution and determine the AP50 value (the reciprocal of the serum dilution that causes 50% hemolysis).
Protocol 2: Western Blot for Factor B Expression
Objective: To quantify the protein expression level of Factor B in parental and this compound resistant cells.
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Primary antibody against Factor B
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Factor B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.
-
Quantify band intensities using densitometry software.
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 4. Adaptive and Acquired Resistance to EGFR Inhibitors Converge on the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Factor B-IN-1
Welcome to the technical support center for Factor B-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this potent and selective inhibitor of complement Factor B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a highly potent and selective small-molecule inhibitor of complement Factor B. Factor B is a serine protease that is essential for the alternative complement pathway (AP), which acts as a major amplification loop for the complement system.[1][2] this compound binds to Factor B, preventing its cleavage by Factor D. This action blocks the formation of the AP C3 convertase (C3bBb), thereby inhibiting the downstream amplification of the complement cascade.[2][3]
Q2: What is the role of the Alternative Complement Pathway? A2: The alternative pathway is a critical component of the innate immune system, providing a rapid defense mechanism against pathogens.[4][5] It is continuously active at a low level (known as "tick-over") and can be amplified on the surface of pathogens or damaged host cells.[6] This pathway converges with the classical and lectin pathways at the cleavage of C3, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC) that lyses target cells.[1] Dysregulation of the alternative pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][7]
Signaling Pathway Diagram
Caption: The Alternative Complement Pathway and the inhibitory action of this compound.
Q3: How should I reconstitute and store this compound? A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 3 months or at -80°C for up to 12 months. When preparing working solutions, dilute the DMSO stock into an appropriate aqueous buffer immediately before use.
Q4: What are the known off-target effects of this compound? A4: this compound has been designed for high selectivity for Factor B over other serine proteases. However, at high concentrations, some cross-reactivity may be observed. It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes Factor B inhibition while minimizing potential off-target effects.[8][9] Please refer to the selectivity data in Table 4.
Troubleshooting Guide
Problem: The observed potency (IC₅₀) of this compound is significantly lower than specified.
This is a common issue that can arise from several factors related to reagent handling, assay conditions, or experimental setup.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting suboptimal potency of this compound.
Possibility 1: Reagent Instability or Improper Handling
Q: Could my handling or storage of this compound be affecting its potency? A: Yes, improper storage and handling are common sources of reduced potency. This compound, like many small molecules, can be sensitive to temperature fluctuations and multiple freeze-thaw cycles. Labile coagulation factors can lose activity during storage.[10][11]
Solution:
-
Aliquot Stock Solutions: Always aliquot your stock solution after the initial reconstitution to minimize freeze-thaw cycles.
-
Verify Storage Conditions: Ensure that aliquots are stored at the recommended temperatures (-20°C or -80°C).
-
Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions for extended periods.
| Storage Condition | Time | Expected Potency Loss |
| 4°C (in aqueous buffer) | 24 hours | 15-25% |
| Room Temperature (in DMSO) | 8 hours | 5-10% |
| Repeated Freeze-Thaw (≥5 cycles) | - | 20-40% |
| This table presents typical stability data. Actual results may vary based on buffer composition. |
Table 1: Stability of this compound Stock Solution
Possibility 2: Suboptimal Assay Conditions
Q: My assay results are inconsistent. How can I optimize my experimental conditions? A: The potency of this compound can be highly dependent on the specific conditions of your in vitro assay. Factors such as reagent concentrations, incubation times, and buffer composition are critical for reliable results.
Solution:
-
Titrate Key Reagents: The concentrations of C3b, Factor B, and Factor D are critical. Ensure you are using them within the optimal range for C3 convertase formation.
-
Optimize Incubation Times: The pre-incubation of Factor B with this compound, as well as the C3 convertase reaction time, should be optimized.
-
Check Buffer Components: Ensure your assay buffer has the correct pH and ionic strength. The presence of Mg²⁺ is essential for the formation of the C3bB complex.
| Parameter | Recommended Range | Notes |
| Pre-incubation Time (FB + Inhibitor) | 15 - 60 minutes | Allows for inhibitor binding to reach equilibrium. |
| C3b Concentration | 10 - 50 nM | Titrate for optimal signal-to-background ratio. |
| Factor B Concentration | 5 - 20 nM | Should be at or below the Kₘ for the reaction. |
| Factor D Concentration | 1 - 10 nM | Use in catalytic amounts. |
| Mg²⁺ Concentration | 1 - 5 mM | Absolutely required for C3bB complex formation. |
| Assay Temperature | 37°C | Optimal for enzymatic activity. |
Table 2: Recommended Assay Optimization Parameters
Possibility 3: Compound Solubility Issues
Q: How can I be sure that this compound is fully dissolved in my assay? A: Poor solubility is a major reason for reduced apparent potency of small molecule inhibitors.[12][13] If the compound precipitates in your aqueous assay buffer, its effective concentration will be much lower than intended.
Solution:
-
Visual Inspection: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in the assay below 0.5% to minimize its effect on the reaction and maintain compound solubility.
-
Sonication: Briefly sonicate the working solution after dilution to aid in dissolving any microscopic precipitates.
Experimental Protocols
Protocol 1: C3 Convertase Activity Assay (ELISA-based)
This protocol provides a method for measuring the inhibitory activity of this compound on the formation of the AP C3 convertase.
Materials:
-
High-binding 96-well microplate
-
Purified Human C3b, Factor B, Factor D
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline with 1 mM MgCl₂)
-
Anti-C3a antibody (HRP-conjugated)
-
TMB substrate and Stop Solution
Procedure:
-
Coat Plate: Coat a 96-well plate with C3b (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash and Block: Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at room temperature.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in Assay Buffer. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Inhibitor Pre-incubation: In a separate plate, pre-incubate Factor B with the this compound serial dilutions for 30 minutes at 37°C.
-
Initiate Reaction: Add the Factor B/inhibitor mixture to the C3b-coated plate. Add Factor D to initiate C3 convertase (C3bBb) formation. Incubate for 60 minutes at 37°C.
-
Add C3: Add purified C3 protein to the wells and incubate for 30 minutes at 37°C. The formed C3 convertase will cleave C3 into C3a and C3b.
-
Detect C3a: Transfer the supernatant to a new ELISA plate. Detect the generated C3a using an HRP-conjugated anti-C3a antibody.
-
Develop and Read: Add TMB substrate, incubate until color develops, and stop the reaction. Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀.
Assay Workflow Diagram
Caption: General experimental workflow for an ELISA-based this compound potency assay.
Protocol 2: Solubility Assessment
A simple method to qualitatively assess the solubility of this compound in your assay buffer.
Procedure:
-
Prepare your final assay buffer.
-
Prepare the highest concentration of this compound you intend to use in the experiment by diluting the DMSO stock into the assay buffer.
-
Vortex the solution gently for 30 seconds.
-
Let the solution sit at room temperature for 30 minutes.
-
Visually inspect the solution against a dark background. The presence of any Tyndall effect (light scattering) or visible precipitate indicates poor solubility.
-
If solubility is an issue, consider lowering the final assay concentration or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay.
Reference Data
| Compound | Molecular Weight | Target IC₅₀ | Recommended Concentration Range |
| This compound | 450.5 g/mol | 5 nM | 0.1 nM - 1 µM |
Table 3: Key Properties of this compound
| Target | IC₅₀ (nM) | Notes |
| Factor B | 5 | Primary Target |
| Factor D | > 10,000 | >2000-fold selectivity |
| Thrombin | > 15,000 | Serine protease control |
| Trypsin | > 20,000 | Serine protease control |
| C1s | > 10,000 | Classical pathway protease |
Table 4: Selectivity Profile of this compound
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative complement pathway - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 8. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 9. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coagulation Factor Activities Changes Over 5 Days in Thawed Fresh Frozen Plasma Stored at Different Initial Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 13. pexacy.com [pexacy.com]
Factor B-IN-1 interference with assay reagents
Welcome to the technical support center for Factor B-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel inhibitor of complement Factor B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of complement Factor B. Factor B is a crucial component of the alternative pathway (AP) of the complement system.[1] Upon AP activation, Factor B binds to C3b and is subsequently cleaved by Factor D to form the C3 convertase (C3bBb).[1] This convertase is the central amplification enzyme of the complement cascade. This compound binds to Factor B, preventing its cleavage by Factor D and the subsequent formation of the active C3 convertase. This action effectively blocks the amplification loop of the complement system.[1]
Q2: Which type of assays are suitable for measuring the activity of this compound?
A2: The activity of this compound can be assessed using various functional assays that measure the inhibition of the alternative complement pathway. Commonly used methods include:
-
Hemolytic Assays (e.g., AH50): These assays measure the ability of a serum sample to lyse antibody-sensitized erythrocytes (typically rabbit or guinea pig red blood cells) via the alternative pathway. Inhibition of hemolysis indicates effective blocking of the AP by this compound.[2]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs can be designed to measure the deposition of complement activation products, such as C3b or the membrane attack complex (C5b-9), on a coated surface that activates the alternative pathway. A reduction in the deposition of these markers in the presence of this compound indicates its inhibitory activity.[3][4]
-
Chromogenic Assays: These assays utilize a synthetic substrate that is cleaved by the Bb fragment of active Factor B, producing a colored product. This compound will reduce the rate of color development in a dose-dependent manner.[5]
Troubleshooting Guides
This section provides guidance on how to identify and resolve common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lower-than-Expected Inhibition in Functional Assays
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Improper Sample Handling and Storage | Complement proteins are heat-labile.[6] Ensure that serum or plasma samples are processed promptly, centrifuged at a low temperature, and stored at -80°C to prevent degradation of complement components.[6] Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Buffer Composition | The alternative pathway is dependent on magnesium ions (Mg²⁺). Ensure your assay buffer contains an appropriate concentration of Mg²⁺. Conversely, chelating agents like EDTA will inhibit the pathway and should not be present unless used as a negative control.[1][3] |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. Verify the stability of the compound in the assay buffer over the course of the experiment. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of key reagents, such as serum, antibodies, and detection substrates, to ensure the assay is performing within its optimal dynamic range. |
Issue 2: High Background Signal or False Positives in ELISA-based Assays
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Insufficient Blocking | Optimize the blocking step by testing different blocking buffers (e.g., BSA, non-fat dry milk) and increasing the incubation time to minimize non-specific binding of antibodies and other proteins to the plate surface. |
| Cross-Reactivity of Antibodies | Ensure that the detection antibodies are specific to the target analyte (e.g., C3b, C5b-9) and do not cross-react with other components in the sample or with this compound itself. |
| Presence of Heterophile Antibodies or Rheumatoid Factor | Samples containing heterophile antibodies or rheumatoid factor can cause false positives by bridging the capture and detection antibodies.[7] Consider using specialized blocking agents designed to neutralize these interfering antibodies. |
| Contamination of Reagents | Use sterile technique and filtered reagents to prevent bacterial or fungal contamination, which can lead to non-specific signals. |
Issue 3: Interference in Hemolysis Assays
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Hemolysis in the Sample (In vitro or In vivo) | Visually inspect serum or plasma for any pink or red discoloration before starting the assay. Hemolysis can release intracellular components that may interfere with the assay.[8] If samples are hemolyzed, they may need to be recollected. |
| Anticoagulant Interference | Use of inappropriate anticoagulants can inhibit complement activity. For serum-based assays, allow blood to clot fully. If using plasma, avoid EDTA which chelates the necessary divalent cations.[9] Heparin can also interfere with complement function.[9] |
| Spectrophotometric Interference | If the sample is lipemic or icteric, it can interfere with the spectrophotometric reading of hemoglobin release.[10] Include appropriate sample blanks to correct for this interference. |
Experimental Protocols and Methodologies
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional capability of the alternative complement pathway.
-
Preparation of Reagents:
-
Prepare a gelatin veronal buffer containing magnesium and EGTA (GVB-Mg-EGTA).
-
Wash rabbit red blood cells (rRBCs) with the buffer until the supernatant is clear. Resuspend the rRBCs to a final concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of human serum (as the complement source) to the wells of a microtiter plate.
-
Add the serial dilutions of this compound to the wells. Include a vehicle control (no inhibitor) and a positive control for 100% lysis.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with Factor B.
-
Add the prepared rRBC suspension to each well.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the 100% lysis control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
C3b Deposition ELISA
This assay quantifies the inhibition of C3b deposition on a surface that activates the alternative pathway.
-
Plate Coating:
-
Coat a 96-well microtiter plate with an activator of the alternative pathway (e.g., zymosan or lipopolysaccharide) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate human serum with the serial dilutions of this compound for 30 minutes at 37°C.
-
Transfer the serum/inhibitor mixtures to the coated and blocked assay plate.
-
Incubate for 60 minutes at 37°C to allow for complement activation and C3b deposition.
-
Wash the plate thoroughly.
-
Add a primary antibody specific for human C3b and incubate for 60 minutes at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add a TMB substrate. Stop the reaction with an acidic stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3b deposition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of this compound Inhibition.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges for complement functional assays in the clinical laboratory: From test validation to clinical interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
- 8. Haemolysis as Influence & Interference Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicalsci.info [clinicalsci.info]
Validation & Comparative
Validating the Inhibitory Effect of Factor B-IN-1: A Comparative Guide to Alternative Pathway Complement Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Factor B-IN-1," a representative potent and selective small-molecule inhibitor of Factor B, with other key inhibitors of the alternative complement pathway. The document is intended to assist researchers in evaluating the inhibitory effects of these compounds through detailed experimental protocols and comparative performance data.
Introduction to the Alternative Complement Pathway and Factor B
The complement system is a critical component of the innate immune system, and its alternative pathway (AP) acts as a powerful amplification loop for complement activation. A key enzyme in this pathway is Factor B (FB), a serine protease. Upon activation, Factor B is cleaved by Factor D into Ba and the catalytic subunit Bb. Bb then associates with C3b to form the AP C3 convertase (C3bBb), which drives the amplification of the complement cascade. Dysregulation of the AP is implicated in a variety of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.
Overview of Compared Inhibitors
This guide compares four distinct mechanisms for inhibiting the alternative complement pathway:
-
This compound (Represented by Iptacopan): A small-molecule inhibitor that directly targets the serine protease activity of Factor B.
-
Danicopan: A small-molecule inhibitor of Factor D, which acts upstream of Factor B activation.
-
NM8074 (Ruxoprubart): A humanized monoclonal antibody that specifically targets the activated Bb fragment of Factor B.
-
Pegcetacoplan: A pegylated cyclic peptide that inhibits complement component C3, a central protein in the complement cascade and downstream of Factor B activation.
Comparative Performance Data
The following table summarizes the in vitro potency of the compared inhibitors. It is important to note that assay conditions can vary, and these values should be considered in the context of the specific experimental setups.
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50) | Key Features |
| This compound (Iptacopan) | Factor B | Small-molecule direct inhibitor of Factor B's serine protease activity.[1] | Hemolysis Inhibition: ~114 nM[2] | Oral bioavailability; targets the central amplification step. |
| Danicopan | Factor D | Small-molecule inhibitor of Factor D, preventing the cleavage of Factor B.[3] | Bb Fragment Production Inhibition: 15 nM; Hemolysis Inhibition: 4-27 nM[3] | Oral bioavailability; acts upstream of Factor B activation. |
| NM8074 (Ruxoprubart) | Factor B (Bb fragment) | Monoclonal antibody that binds to the activated Bb fragment, preventing C3 and C5 convertase activity.[4][5][6][7] | Binds to Bb with picomolar affinity.[5] | High specificity for the activated form of Factor B; long half-life. |
| Pegcetacoplan | C3 and C3b | Pegylated cyclic peptide that binds to C3 and C3b, preventing their cleavage and subsequent complement activation.[5][8] | Potently inhibits C3 and C3b, leading to rapid and sustained control of hemolysis. | Broad inhibition of all three complement pathways; administered subcutaneously. |
Signaling Pathway and Inhibition Points
The following diagram illustrates the alternative complement pathway and the points of intervention for each of the compared inhibitors.
Caption: Alternative complement pathway with points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the inhibitory effects of complement pathway modulators.
Alternative Pathway Hemolytic Assay
This assay measures the ability of a compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the alternative complement pathway.
Materials:
-
Normal Human Serum (NHS) as a source of complement.
-
Rabbit erythrocytes (Er).
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA).
-
Test inhibitor (e.g., this compound).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Wash rabbit erythrocytes three times with GVB/Mg-EGTA and resuspend to a concentration of 2 x 10⁸ cells/mL.
-
Prepare serial dilutions of the test inhibitor in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted inhibitor to the wells.
-
Add 50 µL of diluted NHS (typically a 1:2 final dilution) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to interact with complement proteins.
-
Add 50 µL of the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released.
-
Controls should include a 100% lysis control (erythrocytes in water) and a 0% lysis control (erythrocytes in GVB/Mg-EGTA without serum).
-
Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value.
C3d Deposition Assay by Flow Cytometry
This assay quantifies the deposition of the complement fragment C3d on the surface of cells, a key marker of complement activation.
Materials:
-
Target cells (e.g., PNH-like cells or a cell line known to activate complement).
-
Normal Human Serum (NHS).
-
Test inhibitor.
-
Fluorescently labeled anti-C3d antibody (e.g., FITC-conjugated).
-
Flow cytometer.
-
Wash buffer (e.g., PBS with 1% BSA).
Procedure:
-
Prepare a stock solution of the test inhibitor.
-
Adjust the concentration of target cells to 1 x 10⁶ cells/mL.
-
In a series of tubes, pre-incubate NHS (typically at 10-20% final concentration) with serial dilutions of the test inhibitor for 15 minutes at 37°C.
-
Add 100 µL of the cell suspension to each tube.
-
Incubate for 30-60 minutes at 37°C to allow for complement activation and C3d deposition.
-
Wash the cells twice with cold wash buffer to remove unbound complement proteins.
-
Resuspend the cells in 100 µL of wash buffer containing the fluorescently labeled anti-C3d antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with cold wash buffer.
-
Resuspend the cells in an appropriate volume of wash buffer for flow cytometry analysis.
-
Acquire data on the flow cytometer, measuring the fluorescence intensity of the cell population.
-
Analyze the data to determine the mean fluorescence intensity (MFI) for each inhibitor concentration and calculate the IC50 value for the inhibition of C3d deposition.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel Factor B inhibitor.
Caption: A typical workflow for evaluating a Factor B inhibitor.
Conclusion
The validation of a Factor B inhibitor like "this compound" requires a multi-faceted approach, encompassing biochemical and cell-based assays. By comparing its performance against a panel of alternative pathway inhibitors with diverse mechanisms of action, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of novel complement-modulating therapies.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ashpublications.org [ashpublications.org]
- 5. C3 inhibition with pegcetacoplan in subjects with paroxysmal nocturnal hemoglobinuria treated with eculizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pegcetacoplan controls hemolysis in complement inhibitor–naive patients with paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegcetacoplan: A New Opportunity for Complement Inhibition in PNH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pegcetacoplan? [synapse.patsnap.com]
Head-to-Head Comparison of Factor B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Factor B inhibitors, a promising class of drugs targeting the alternative pathway (AP) of the complement system. This document summarizes key performance data from clinical trials, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
The complement system is a critical component of innate immunity, but its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[1] The alternative pathway acts as an amplification loop for all complement activation cascades, making it an attractive therapeutic target.[2][3] Factor B is a serine protease that is a key component of the AP, essential for the formation of the C3 and C5 convertases.[1][2] Inhibition of Factor B selectively blocks the AP and its amplification loop without affecting the classical or lectin pathways, offering a targeted therapeutic strategy.[1][2] A growing number of Factor B inhibitors are in development, spanning different modalities from small molecules to siRNA therapeutics.
Quantitative Data Comparison
The following table summarizes publicly available clinical trial data for prominent Factor B inhibitors. Direct head-to-head trials are not yet available; therefore, this comparison is based on data from individual placebo-controlled or open-label studies.
| Inhibitor (Company) | Modality | Indication(s) | Key Efficacy Data | Safety and Tolerability | Source(s) |
| Iptacopan (Fabhalta®) (Novartis) | Oral small molecule | IgA Nephropathy (IgAN), Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G) | IgAN (APPLAUSE-IgAN Phase III): 38.3% reduction in proteinuria (UPCR) vs. placebo at 9 months (p<0.0001).[4] Statistically significant and clinically meaningful improvement in eGFR slope over two years.[5] C3G (APPEAR-C3G Phase III): 35.1% reduction in proteinuria vs. placebo at 6 months.[6] | Generally well-tolerated with a favorable safety profile.[4][6] | [4][5][6] |
| ADX-038 (ADARx Pharmaceuticals) | Subcutaneous siRNA | IgAN, C3G, Geographic Atrophy (GA), PNH | Phase I (Healthy Volunteers): A single 6mg/kg dose resulted in a near-complete (up to 99.6%) and sustained (through Day 180) inhibition of the alternative pathway.[7][8] | Well-tolerated. Most common adverse events were headache and upper respiratory tract infection. No changes in classical pathway activity were observed, potentially reducing the risk of certain infections.[7][8] | [7][8] |
Signaling Pathway and Mechanism of Action
Factor B inhibitors interrupt the amplification loop of the alternative complement pathway. The diagram below illustrates the key steps in this pathway and the point of intervention for these inhibitors.
Caption: Alternative complement pathway and the mechanism of Factor B inhibition.
Experimental Protocols
A key in vitro assay for evaluating the potency of complement inhibitors is the hemolysis assay. This assay measures the ability of a compound to inhibit complement-mediated lysis of red blood cells.
Protocol: Alternative Pathway (AP) Hemolysis Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a Factor B inhibitor in preventing lysis of rabbit red blood cells (rRBCs) via the alternative complement pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with magnesium and ethylene glycol tetraacetic acid (GVB-Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Factor B inhibitor compound
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
rRBC Preparation: Wash rRBCs three times with PBS by centrifugation and resuspend to a final concentration of 2x10^8 cells/mL in GVB-Mg-EGTA.
-
Compound Dilution: Prepare a serial dilution of the Factor B inhibitor in GVB-Mg-EGTA.
-
Assay Setup: In a 96-well plate, add the diluted inhibitor, a fixed concentration of NHS (e.g., 10%), and GVB-Mg-EGTA buffer to a final volume. Include controls for 0% lysis (buffer only) and 100% lysis (water).
-
Incubation: Add the prepared rRBC suspension to each well. Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Stop Reaction: Stop the reaction by adding cold PBS and centrifuging the plate to pellet the intact rRBCs.
-
Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 412 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for a hemolysis inhibition assay.
Concluding Remarks
Targeting Factor B is a validated and promising strategy for the treatment of a variety of complement-mediated diseases. The currently available data from clinical trials of inhibitors like iptacopan and ADX-038 demonstrate potent and selective inhibition of the alternative pathway, leading to clinically meaningful outcomes. While direct comparative data is lacking, the information presented in this guide allows for an initial assessment of the landscape. As more data from ongoing and future clinical trials become available, a more definitive head-to-head comparison will be possible, further refining our understanding of the therapeutic potential of this important class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Novartis Fabhalta® (iptacopan) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 5. novartis.com [novartis.com]
- 6. youtube.com [youtube.com]
- 7. ADARx Pharmaceuticals Announces Positive Interim Phase 1 Clinical Data for its Novel siRNA Targeting Complement Factor B (CFB) - BioSpace [biospace.com]
- 8. ADARx Pharmaceuticals Announces Positive Interim Phase 1 [globenewswire.com]
Reproducibility of Factor B Inhibitor Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Factor B (FB), a key component of the alternative complement pathway (AP), represents a promising therapeutic strategy for a range of complement-mediated diseases. The reproducibility of experiments evaluating FB inhibitors is paramount for advancing our understanding of their therapeutic potential and for the successful development of novel treatments. This guide provides a comparative overview of experimental data for prominent Factor B inhibitors, details on common experimental protocols, and visualizations to clarify the underlying biological pathways and workflows.
Comparative Efficacy of Factor B Inhibitors
The following tables summarize quantitative data from preclinical and clinical studies of various Factor B inhibitors. Due to the lack of direct head-to-head trials, data is compiled from individual studies. This highlights the need for standardized assays to improve cross-study comparisons.
Table 1: In Vitro Potency of Factor B Inhibitors
| Compound | Assay Type | System | IC50 | Reference |
| LNP023 (Iptacopan) | Zymosan-induced MAC formation | 50% human whole blood | 0.15 ± 0.02 µM | |
| LNP023 (Iptacopan) | Inhibition of PNH erythrocyte lysis | In vitro | 0.4 µM | |
| Factor D Inhibitor | Inhibition of PNH erythrocyte lysis | In vitro | Similar to LNP023 | |
| Anti-C5 Antibody | Inhibition of PNH erythrocyte lysis | In vitro | Less effective than LNP023 |
Table 2: In Vivo Efficacy of Factor B Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| LNP023 (Iptacopan) | KRN-induced arthritis in mice | Prevention of arthritis | |
| LNP023 (Iptacopan) | Membranous nephropathy in rats | Effective in prophylactic and therapeutic dosing |
Table 3: Clinical Efficacy of Factor B Inhibitors
| Compound | Disease | Key Findings | Reference |
| Iptacopan (LNP023) | C3 Glomerulopathy (Phase III) | 35.1% reduction in proteinuria (UPCR) at 6 months vs. placebo (p=0.0014) | |
| Sefaxersen (RO7434656) | Healthy Volunteers (Phase I) | Up to 69% reduction in systemic Factor B levels after repeated administration | |
| Sefaxersen (RO7434656) | IgA Nephropathy (Phase II) | 39% reduction in alternative pathway activity after 9 weeks | |
| IONIS-FB-LRx | Geographic Atrophy (Phase I) | ~72% reduction in plasma Factor B levels with 20 mg dose | |
| ADX-038 | Healthy Volunteers (Phase I) | Near-complete alternative pathway inhibition (up to 99.6%) sustained through Day 180 after a single dose |
Experimental Protocols
Reproducibility in complement research is contingent on well-defined and standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate Factor B inhibitors.
Alternative Pathway Hemolytic Assay (AH50)
This assay assesses the functional activity of the alternative complement pathway by measuring the lysis of rabbit red blood cells (rRBCs), which are potent activators of the human alternative pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Gelatin Veronal Buffer with magnesium and EGTA (GVB/Mg-EGTA)
-
Patient/test serum
-
Control serum (normal human serum)
-
Factor B inhibitor (test compound)
-
Spectrophotometer
Procedure:
-
Prepare rRBCs: Wash rRBCs three times with GVB/Mg-EGTA by centrifugation and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Serum Dilutions: Prepare serial dilutions of the test and control sera in GVB/Mg-EGTA.
-
Incubation with Inhibitor: For inhibitor studies, pre-incubate the serum with various concentrations of the Factor B inhibitor for a specified time (e.g., 30 minutes at 37°C).
-
Hemolysis Reaction: Add the rRBC suspension to the diluted serum samples (with and without inhibitor).
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C with gentle shaking.
-
Stop Reaction: Stop the reaction by adding cold GVB-EDTA and centrifuging to pellet the remaining intact rRBCs.
-
Measure Hemolysis: Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis for each serum dilution. The AH50 value is the reciprocal of the serum dilution that causes 50% lysis of the rRBCs. For inhibitor studies, calculate the IC50 value, which is the inhibitor concentration that causes a 50% reduction in hemolysis.
ELISA-based Alternative Pathway Activity Assay
This method provides a quantitative measure of AP activation by detecting the deposition of the membrane attack complex (MAC) on a surface coated with an AP activator. Commercial kits, such as the Wieslab® Complement system Alternative Pathway kit, are often used to enhance reproducibility.
Materials:
-
Microtiter plate coated with an AP activator (e.g., lipopolysaccharide)
-
Patient/test serum
-
Assay diluent (containing a blocker for the classical pathway)
-
Positive and negative control sera
-
Factor B inhibitor (test compound)
-
Alkaline phosphatase-labeled antibody against a neoantigen of the C5b-9 complex
-
Substrate solution
-
Stop solution (e.g., 5 mM EDTA)
-
Microplate reader
Procedure:
-
Serum Dilution: Dilute the test serum, positive control, and negative control in the provided assay diluent.
-
Inhibitor Incubation: If testing an inhibitor, pre-incubate the diluted serum with the compound.
-
Plate Incubation: Add the diluted samples to the wells of the coated microtiter plate and incubate to allow for complement activation and MAC deposition.
-
Washing: Wash the wells to remove unbound components.
-
Detection Antibody: Add the alkaline phosphatase-labeled anti-C5b-9 antibody to each well and incubate.
-
Washing: Wash the wells again.
-
Substrate Addition: Add the substrate solution and incubate to allow for color development.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of MAC generated and thus reflects the AP activity. For inhibitor studies, a dose-response curve can be generated to determine the IC50.
Signaling Pathways and Experimental Workflows
The Alternative Complement Pathway and Point of Factor B Inhibition
The following diagram illustrates the activation cascade of the alternative complement pathway and the central role of Factor B. Inhibition of Factor B prevents the formation of the C3 and C5 convertases, thereby halting the amplification loop and downstream effector functions.
Caption: Alternative complement pathway showing Factor B's role and the point of inhibition.
General Workflow for Evaluating Factor B Inhibitor Efficacy
This diagram outlines a typical experimental workflow for assessing the efficacy of a potential Factor B inhibitor, from initial in vitro screening to in vivo validation.
Confirming the Activity of Factor B Inhibitors: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the complement system, Factor B stands as a critical checkpoint in the alternative pathway (AP), a rapid and potent arm of innate immunity. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making Factor B a compelling therapeutic target. The development of small molecule inhibitors, such as the clinical-stage compound Iptacopan (LNP023), has opened new avenues for treating these conditions.[1][2][3]
This guide provides a comprehensive overview of orthogonal assays essential for confirming the activity of Factor B inhibitors, using Iptacopan as a representative example. By employing a multi-faceted approach that interrogates different stages of the complement cascade, researchers can build a robust data package to validate the efficacy and mechanism of action of novel Factor B inhibitors like the hypothetical "Factor B-IN-1".
Comparative Performance of Factor B Inhibitors
A critical aspect of drug development is benchmarking a new inhibitor against existing or competitor compounds. The following table summarizes the inhibitory activity of Iptacopan and another complement inhibitor, Danicopan (a Factor D inhibitor), in key functional assays. This provides a framework for evaluating "this compound".
| Assay | Iptacopan (LNP023) - Factor B Inhibitor | Danicopan (ALXN2040) - Factor D Inhibitor | Key Parameter |
| Biochemical Factor B Inhibition | IC50: 10 nM[1] | Not Applicable | Direct inhibition of Factor B enzymatic activity. |
| Alternative Pathway (AP) Hemolytic Assay (APH50) | IC50: ~130 nM (in 50% human serum)[1] | Potent inhibition (specific IC50 not provided)[4] | Inhibition of AP-mediated lysis of rabbit red blood cells. |
| PNH Erythrocyte Lysis Assay | IC50: 400 nM[5] | Effective in controlling hemolysis[4][6] | Prevention of complement-mediated lysis of PNH patient red blood cells. |
| C3 Deposition Assay (Zymosan-coated plates) | Potent inhibition (specific IC50 not provided) | Effective in inhibiting C3 fragment deposition[7] | Measurement of C3b deposition on an AP-activating surface. |
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the mechanism of action and the experimental approaches, the following diagrams are provided.
Caption: Alternative complement pathway and the inhibitory mechanism of this compound.
Caption: Workflow of orthogonal assays for confirming Factor B inhibitor activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key orthogonal assays to confirm the activity of a Factor B inhibitor.
Alternative Pathway Hemolytic Assay (APH50)
This assay measures the functional integrity of the alternative complement pathway by assessing its ability to lyse rabbit red blood cells (rRBCs), which are potent activators of the AP.
Principle: In the presence of a functional AP, rRBCs are lysed, releasing hemoglobin. A Factor B inhibitor will prevent this lysis in a dose-dependent manner.
Protocol:
-
Reagent Preparation:
-
Prepare Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA).
-
Wash rabbit red blood cells (rRBCs) with GVB/Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of the Factor B inhibitor in GVB/Mg-EGTA.
-
Use normal human serum (NHS) as the source of complement.
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add 50 µL of diluted NHS (typically 1:20 dilution).
-
Add 50 µL of the serially diluted Factor B inhibitor or buffer control.
-
Pre-incubate the serum-inhibitor mixture for 15 minutes at room temperature.
-
Add 50 µL of the rRBC suspension to each well.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a flat-bottom 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.
-
Determine the 50% hemolysis point (APH50) and calculate the IC50 of the inhibitor by plotting the percentage of hemolysis against the inhibitor concentration.
-
C3b Deposition ELISA
This assay quantifies the deposition of C3b, a key opsonin generated by the C3 convertase, onto a surface that activates the alternative pathway, such as zymosan.
Principle: A Factor B inhibitor will block the formation of the C3 convertase (C3bBb), thereby reducing the amount of C3b deposited on the zymosan-coated plate.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with zymosan A (10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
-
Assay Procedure:
-
Prepare serial dilutions of the Factor B inhibitor in GVB/Mg-EGTA.
-
In a separate plate, pre-incubate diluted NHS (e.g., 2%) with the serially diluted inhibitor for 15 minutes at room temperature.
-
Transfer the serum-inhibitor mixture to the zymosan-coated plate.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate thoroughly with PBST.
-
-
Detection and Analysis:
-
Add a primary antibody against human C3b (e.g., a mouse anti-C3b monoclonal antibody) and incubate for 1 hour at room temperature.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the IC50 of the inhibitor based on the reduction in C3b deposition.[8][9][10]
-
Factor B Cleavage Western Blot
This assay directly assesses the inhibitor's ability to prevent the cleavage of Factor B into its active fragment, Bb, in the presence of an AP activator.
Principle: Upon AP activation, Factor B is cleaved by Factor D into Ba and Bb fragments. A Factor B inhibitor will prevent this cleavage.
Protocol:
-
Sample Preparation:
-
Incubate NHS with an AP activator (e.g., zymosan or LPS) in the presence of various concentrations of the Factor B inhibitor for 30 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody that recognizes the Bb fragment of human Factor B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
Conclusion
The validation of a novel Factor B inhibitor requires a rigorous and multi-pronged approach. The orthogonal assays detailed in this guide—hemolytic assay, C3b deposition ELISA, and Factor B cleavage Western blot—provide a robust framework for confirming the inhibitor's activity and mechanism of action. By systematically evaluating the inhibitor's impact on different stages of the alternative complement pathway, from direct target engagement to functional cellular outcomes, researchers can confidently advance promising candidates through the drug development pipeline. The provided data for Iptacopan serves as a valuable benchmark for assessing the potency and potential of new Factor B inhibitors like "this compound".
References
- 1. Low‐molecular weight inhibitors of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule factor B inhibitor ... | Article | H1 Connect [archive.connect.h1.co]
- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 4. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Complement activation assays [bio-protocol.org]
- 9. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. teachade.com [teachade.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. addgene.org [addgene.org]
Independent Validation of Factor B Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Factor B inhibitors with other alternative complement pathway modulators. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in a variety of diseases. Factor B is a serine protease that plays a central role in the amplification loop of the AP, making it a key therapeutic target. This guide focuses on the independent validation of Factor B inhibition, using the clinical-stage molecule Iptacopan (LNP023) as a primary example, and compares its performance with other inhibitors targeting the alternative pathway, namely Factor D and C3 inhibitors.
Comparative Performance of Alternative Pathway Inhibitors
The following tables summarize key quantitative data for Iptacopan and its alternatives, providing a basis for comparing their potency, selectivity, and clinical efficacy in Paroxysmal Nocturnal Hemoglobinuria (PNH), a disease characterized by complement-mediated hemolysis.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Mechanism of Action | IC50 | Selectivity | Key Citation(s) |
| Iptacopan (LNP023) | Factor B | Reversible, high-affinity binding to Factor B, preventing the formation of the AP C3 convertase. | 10 nM | >30 µM over a panel of 41 human proteases, including Factor D (>100 µM).[1] | [1] |
| Danicopan (ACH-4471) | Factor D | Reversible binding to Factor D, inhibiting its proteolytic activity. | 9.8-20 nM | Selective for Factor D. | [2] |
| Pegcetacoplan (APL-2) | C3 | Binds to C3 and its activation fragment C3b, preventing C3 cleavage. | N/A (Peptide inhibitor) | Targets the central component of all three complement pathways. | [3][4][5] |
Table 2: Clinical Efficacy in PNH (Treatment-Naïve Patients)
| Compound | Trial (Identifier) | Key Endpoint | Result | Key Citation(s) |
| Iptacopan (LNP023) | Phase II (NCT03896152) | Reduction in LDH levels by ≥60% by week 12. | All 12 evaluable patients achieved the primary endpoint. Mean LDH levels dropped by 86% in both cohorts by week 12. | [6][7][8][9] |
| Danicopan (ACH-4471) | Phase II (NCT03053102) | Increase in hemoglobin from baseline at 24 weeks. | Mean increase of 2.4 g/dL. | [10][11][12] |
| Pegcetacoplan (APL-2) | N/A (Data primarily from patients switching from C5 inhibitors) | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these inhibitors are provided below.
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the activity of the alternative complement pathway by assessing the lysis of rabbit red blood cells (RaRBCs), which activate the AP.
Principle: In the absence of antibodies, RaRBCs activate the human alternative complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. The degree of hemolysis is proportional to the activity of the AP.
Protocol:
-
Serum Preparation: Patient or control serum is diluted in a buffer that supports AP activation, typically containing Mg2+ but lacking Ca2+ to block the classical pathway (e.g., GVB-Mg-EGTA buffer).
-
Erythrocyte Preparation: Rabbit red blood cells are washed and resuspended to a standardized concentration (e.g., 2% v/v).
-
Incubation: A fixed volume of the RaRBC suspension is incubated with serial dilutions of the prepared serum at 37°C for a defined period (e.g., 30-60 minutes).
-
Lysis Quantification: The reaction is stopped by adding a cold buffer, and the samples are centrifuged to pellet intact cells. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is measured spectrophotometrically at 412 nm.
-
Data Analysis: The serum dilution that causes 50% hemolysis (AH50) is calculated. The effect of an inhibitor is determined by the shift in the AH50 value in its presence.
C3 Deposition Assay (Flow Cytometry)
This assay quantifies the deposition of C3 fragments (primarily C3b and iC3b) on the surface of cells, indicating complement activation.
Principle: Activation of the complement cascade leads to the covalent attachment of C3b to cell surfaces. This can be detected using fluorescently labeled antibodies specific for C3 fragments.
Protocol:
-
Cell Preparation: A suitable cell line that activates the alternative pathway (e.g., PIGA-null cells for PNH studies) is washed and resuspended in a buffer conducive to complement activation.
-
Serum Incubation: The cells are incubated with patient or control serum, with or without the test inhibitor, at 37°C to allow for complement activation and C3 deposition.
-
Staining: After incubation, the cells are washed to remove unbound serum components and then incubated with a fluorescently labeled anti-C3 antibody (e.g., FITC-conjugated anti-C3c or anti-C3d).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence intensity compared to a negative control indicates C3 deposition.
-
Data Analysis: The mean fluorescence intensity (MFI) or the percentage of C3-positive cells is quantified to determine the level of complement activation and the inhibitory effect of the compound.
Visualizing the Mechanisms
The following diagrams illustrate the alternative complement pathway and the points of intervention for the discussed inhibitors.
Caption: Alternative complement pathway and points of inhibition.
Caption: Workflow for the alternative pathway hemolytic assay.
Caption: Workflow for the C3 deposition assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 5. Pegcetacoplan - Wikipedia [en.wikipedia.org]
- 6. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achillion Reports Positive Data from Phase 2 Study of Danicopan | INN [investingnews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Oral Factor B Inhibitors for Complement-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, plays a vital role in host defense. However, its dysregulation can drive the pathology of numerous autoimmune and inflammatory diseases. The alternative pathway (AP) of the complement system acts as a key amplification loop, making its components attractive therapeutic targets. Factor B, a serine protease central to the AP, is a particularly compelling target for therapeutic intervention. This guide provides a side-by-side analysis of orally available Factor B inhibitors, with a focus on the well-characterized molecule, Iptacopan (LNP023), due to the limited public availability of data on other specific analogs such as "Factor B-IN-1".
Overview of Factor B Inhibition
Factor B is a zymogen that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb) of the alternative pathway.[1][2] This convertase proteolytically cleaves C3 into C3a and C3b, initiating a powerful amplification loop. By inhibiting the activity of Factor B, small molecules can effectively shut down this amplification, leaving the classical and lectin pathways of complement activation, which are important for antibody-mediated immunity, largely intact. This targeted approach offers the potential for a favorable safety profile compared to broader complement inhibitors.
Comparative Analysis of Factor B Inhibitors
While "this compound" is a designated Factor B inhibitor from patent literature, specific preclinical and clinical data are not publicly available. Therefore, this guide will focus on Iptacopan (LNP023), a first-in-class, orally bioavailable Factor B inhibitor that has undergone extensive clinical development, as a representative example.[3]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for Iptacopan.
| Parameter | Iptacopan (LNP023) | Reference |
| Biochemical Activity | ||
| Target | Human Factor B | [3] |
| IC50 (Biochemical Assay) | 10 nM | [3] |
| Binding Affinity (Kd) | 7.9 nM | [3] |
| Cellular Activity | ||
| AP-induced MAC Formation (50% human serum) IC50 | 130 nM | [3] |
| Inhibition of C3 Convertase in C3G Patient Sera | Full inhibition at >3 µM | [2] |
| Pharmacokinetics (Oral Administration) | ||
| Half-life (t1/2) in Rats | 3.4 hours (30 mg/kg) | [3] |
| Half-life (t1/2) in Dogs | 5.5 hours (10 mg/kg) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of Factor B inhibitors.
Factor B Inhibition Biochemical Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Factor B.
-
Reagents and Materials:
-
Purified human Factor B
-
Purified human Factor D
-
Purified human C3b
-
A fluorogenic or chromogenic substrate for the C3 convertase
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
Test compound (e.g., Iptacopan)
-
384-well microplates
-
-
Procedure:
-
A solution of Factor B and C3b is pre-incubated in the assay buffer to allow for the formation of the C3bB complex.
-
The test compound is added at various concentrations to the C3bB complex and incubated.
-
The enzymatic reaction is initiated by the addition of Factor D, which cleaves Factor B to form the active C3 convertase (C3bBb).
-
The substrate is then added, and the plate is incubated.
-
The fluorescence or absorbance is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Alternative Pathway (AP) Hemolysis Assay
This cellular assay measures the ability of an inhibitor to block the AP-mediated lysis of red blood cells.
-
Reagents and Materials:
-
Rabbit red blood cells (rRBCs), which are potent activators of the human alternative pathway.
-
Normal human serum (as a source of complement proteins).
-
GVB-Mg-EGTA buffer (gelatin veronal buffer with MgCl2 and EGTA to chelate Ca2+ and thus block the classical pathway).
-
Test compound.
-
96-well microplates.
-
Spectrophotometer.
-
-
Procedure:
-
rRBCs are washed and resuspended in GVB-Mg-EGTA buffer.
-
Normal human serum is diluted in the same buffer.
-
The test compound is serially diluted and added to the wells of a microplate.
-
The diluted serum and the rRBC suspension are added to the wells.
-
The plate is incubated at 37°C to allow for complement activation and cell lysis.
-
The plate is then centrifuged to pellet the intact cells.
-
The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate.
-
The absorbance of the supernatant is measured at 412 nm.
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis with water) and a negative control (no serum).
-
The IC50 value is determined by plotting the percentage of hemolysis against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental processes.
References
Factor B-IN-1 in Combination with Other Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Factor B-IN-1, a representative small-molecule inhibitor of complement Factor B, with other therapeutic alternatives. The focus is on its performance in combination therapies, supported by experimental data and detailed methodologies. For the purpose of this guide, the well-characterized clinical-stage Factor B inhibitor, Iptacopan (LNP023), will be used as a proxy for this compound.
The Role of Factor B in the Alternative Complement Pathway
The complement system is a critical component of the innate immune system.[1][2][3][4][5] Dysregulation of the complement cascade, particularly the alternative pathway (AP), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][3] The AP acts as an amplification loop for the complement response.[6][7][8]
Factor B is a serine protease that is unique and essential to the AP.[1][3][8] In the presence of C3b, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment then associates with C3b to form the AP C3 convertase (C3bBb), a key enzyme that cleaves more C3 into C3a and C3b, thus amplifying the complement response.[5] Inhibition of Factor B is an attractive therapeutic strategy as it blocks the AP amplification loop without affecting the classical and lectin pathways, which are important for immune defense against infections.[1][3][8]
This compound (Iptacopan) Performance Data
Iptacopan is an oral, selective inhibitor of Factor B.[9] It has been evaluated in several clinical trials for complement-mediated diseases, both as a monotherapy and as an add-on to existing treatments.
Iptacopan has shown significant efficacy as a monotherapy in treatment-naïve patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis.[9][10]
| Indication | Trial Phase | Key Efficacy Endpoints | Results | Citation(s) |
| PNH (Treatment-Naïve) | Phase II (NCT03896152) | Hemoglobin (Hb) improvement | Rapid and durable transfusion-free improvement in Hb levels in the majority of patients. | [9][10] |
| Lactate dehydrogenase (LDH) levels | Rapid and durable reduction in LDH, a marker of intravascular hemolysis. | [9] | ||
| PNH (APPOINT-PNH) | Phase III (NCT04820530) | Hb increase ≥2 g/dL | Estimated 82% of patients achieved this endpoint at 24 weeks. | [11] |
| Hb levels ≥12 g/dL | 69% of patients achieved this level at 24 weeks. | [11] | ||
| IgA Nephropathy (IgAN) | Phase II | Reduction in proteinuria | Significant reduction in proteinuria. | [1] |
| C3 Glomerulopathy (C3G) | Phase II | Improved eGFR slope | Stabilized kidney function. | [10] |
Table 1: Summary of Iptacopan Monotherapy Clinical Trial Data
A key area of investigation for Factor B inhibitors is their use in combination with or as an alternative to C5 inhibitors, the former standard of care for PNH. C5 inhibitors effectively control intravascular hemolysis but do not address extravascular hemolysis, which can lead to persistent anemia.[10] Factor B inhibition, being more proximal in the complement cascade, can address both.[11]
| Indication | Combination Therapeutic | Trial Phase | Key Efficacy Endpoints | Results | Citation(s) |
| PNH with persistent anemia despite anti-C5 therapy | Eculizumab (Anti-C5) | Phase II (NCT03439839) | Hematological response | Iptacopan add-on resulted in significant reductions in both intra- and extravascular hemolysis. | [9] |
| Hemoglobin levels | Transfusion-free improvements in Hb levels. | [9] |
Table 2: Summary of Iptacopan Combination Therapy Clinical Trial Data
Comparison with Alternative Therapeutics
The primary alternatives to Factor B inhibition for complement-mediated diseases are therapies targeting C3 and C5. Each approach has distinct advantages and disadvantages.
| Target | Representative Drug(s) | Mechanism of Action | Advantages | Disadvantages |
| Factor B | Iptacopan | Inhibits AP C3 and C5 convertase formation, blocking the amplification loop.[1][8] | Oral administration.[9] Controls both intravascular and extravascular hemolysis.[10][11] Preserves classical and lectin pathways, potentially lowering infection risk compared to C3/C5 inhibitors.[2][12][13] | Relatively new class of drugs with long-term safety data still emerging. |
| C3 | Pegcetacoplan | Binds to C3 and C3b, blocking all three complement pathways. | Broad inhibition of complement activation. Effective in controlling both intra- and extravascular hemolysis. | Blocks all three complement pathways, potentially increasing susceptibility to a broader range of infections.[12][13] |
| C5 | Eculizumab, Ravulizumab | Monoclonal antibodies that bind to C5, preventing its cleavage into C5a and C5b.[4][14] | Well-established efficacy and safety profile for certain indications.[4] Effectively blocks intravascular hemolysis and MAC formation. | Does not prevent extravascular hemolysis.[10] Requires intravenous infusion.[9] Increased risk of Neisseria meningitidis infections.[12][14] |
Table 3: Comparison of Factor B, C3, and C5 Inhibitors
Key Experimental Protocols
The evaluation of Factor B inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
-
Enzymatic Assays: The inhibitory activity of this compound can be assessed using purified complement proteins. A chromogenic substrate for Factor B can be used to measure the catalytic activity in the presence and absence of the inhibitor to determine IC50 values.[15]
-
Hemolysis Assays: These are functional assays that measure the ability of the complement system to lyse red blood cells (RBCs).
-
PNH Erythrocyte Lysis Assay: RBCs from PNH patients, which are highly sensitive to complement-mediated lysis, are incubated with serum and the test inhibitor. The degree of hemolysis is measured by spectrophotometry (hemoglobin release). This assay assesses the inhibitor's ability to block the AP.[6][7]
-
Sheep Erythrocyte Lysis Assay: Antibody-sensitized sheep RBCs are used to assess the classical pathway, while rabbit RBCs can be used to assess the alternative pathway. The inhibitor's effect on hemolysis is quantified.
-
-
Complement Deposition Assays (ELISA/Flow Cytometry): These assays measure the deposition of complement activation products (e.g., C3b, MAC) on a target surface (e.g., zymosan-coated plates or cells). An anti-C9 neoepitope antibody can be used to detect MAC formation via ELISA.[6] Flow cytometry can be used to quantify C3 deposition on PNH erythrocytes.[7]
-
Measurement of Complement Fragments: ELISAs can be used to quantify the levels of complement activation fragments, such as Bb, C3a, and C5a, in serum or plasma after stimulation in the presence of the inhibitor.[16]
Animal models are crucial for evaluating the in vivo efficacy and safety of Factor B inhibitors.[17][18][19]
-
KRN-induced Arthritis in Mice: This model of rheumatoid arthritis is used to assess the anti-inflammatory effects of complement inhibitors. Oral administration of a Factor B inhibitor has been shown to prevent arthritis development in this model.[6][20]
-
Passive Heymann Nephritis in Rats: This is a model for membranous nephropathy. The efficacy of Factor B inhibitors in reducing proteinuria and kidney damage is evaluated.[6][20]
-
Transgenic Mouse Models: Mice with genetic modifications, such as Factor H knockouts or humanized complement components, are used to model specific complement-mediated diseases like C3 glomerulopathy.[21]
Conclusion
Factor B inhibitors, represented here by Iptacopan, are a promising new class of oral therapeutics for a range of complement-mediated diseases. Their targeted mechanism of action within the alternative pathway offers potential advantages over broader or more distal complement inhibitors, particularly in controlling extravascular hemolysis while potentially maintaining a better safety profile regarding infections.
The data from monotherapy and combination therapy trials, especially in PNH, demonstrate the significant clinical potential of this compound. In combination with C5 inhibitors, this compound can address the unmet need of persistent anemia due to extravascular hemolysis. As a monotherapy, it offers a convenient oral alternative that controls both forms of hemolysis.
Future research will likely focus on expanding the application of Factor B inhibitors to other complement-driven diseases and exploring further combination strategies. For drug development professionals, the specific targeting of the AP amplification loop represents a key area for innovation in the growing field of complement-targeted therapies.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are complement factor inhibitors and how do they work? [synapse.patsnap.com]
- 5. Complement cascade and its inhibitors | Abcam [abcam.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 9. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Differential effects of C5 inhibition, C3 inhibition, and alternative pathway inhibition on bacterial killing in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complement Inhibitor Therapy for Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Profiling the enzymatic properties and inhibition of human complement factor B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immuneed.com [immuneed.com]
- 17. Animal models for complement deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contribution of animal models to the mechanistic understanding of Alternative Pathway and Amplification Loop (AP/AL)-driven Complement-mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. JCI - Friend or foe: assessing the value of animal models for facilitating clinical breakthroughs in complement research [jci.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
